molecular formula C6H2Cl2N2S B175117 4,5-Dichlorothieno[2,3-d]pyrimidine CAS No. 137240-10-9

4,5-Dichlorothieno[2,3-d]pyrimidine

Cat. No.: B175117
CAS No.: 137240-10-9
M. Wt: 205.06 g/mol
InChI Key: DGELLYDZWYBYEP-UHFFFAOYSA-N
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Description

4,5-Dichlorothieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest in advanced medicinal chemistry and drug discovery research . Its molecular architecture, featuring a dichlorinated thienopyrimidine core, makes it a versatile and chemically tractable synthetic intermediate for constructing diverse bioactive molecules . This scaffold serves as a key precursor in pharmaceutical research for the synthesis of novel therapeutic agents, with studies highlighting the potential of analogous thienopyrimidine compounds in possessing antitumor and antiviral properties . The distinct positioning of the chlorine atoms on the core structure allows for selective functionalization, enabling researchers to explore extensive structure-activity relationships (SAR) and optimize compound properties for specific biological targets . In anticancer research, the thieno[2,3-d]pyrimidine chemotype has been identified as a novel core for developing nonsteroidal estrogen receptor α (ERα) ligands, indicating its utility in targeting nuclear receptors for potential applications in hormone therapy and breast cancer treatment . Furthermore, related fused pyrimidine derivatives have been extensively explored as potent inhibitors targeting tubulin polymerization, functioning through binding at the colchicine site to disrupt microtubule dynamics and induce apoptosis in cancer cells, thereby offering a promising strategy to overcome multidrug resistance (MDR) in oncology therapeutics . Beyond oncology, the diaminothienopyrimidine (DATP) structural motif has demonstrated promising anthelmintic activity, representing a new chemotype for targeting parasitic infections such as whipworm ( Trichuris trichiura ), and showing efficacy against both adult parasites and egg stages to potentially break the parasite lifecycle . The broad applicability of this chemical scaffold across multiple therapeutic areas, including its use in the synthesis of agrochemicals , underscores its value as a critical building block in discovery chemistry for generating compounds with unique biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGELLYDZWYBYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577889
Record name 4,5-Dichlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137240-10-9
Record name 4,5-Dichlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine from Thiophene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4,5-dichlorothieno[2,3-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis is detailed through a multi-step process, commencing with the versatile Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the pyrimidine ring, and subsequent chlorination steps. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of the synthetic workflows.

Introduction

The thieno[2,3-d]pyrimidine core is a prominent heterocyclic system in the development of novel therapeutic agents, exhibiting a wide range of biological activities, including kinase inhibition for anticancer therapies. The 4,5-dichloro-substituted variant, in particular, serves as a key intermediate for further functionalization, allowing for the exploration of structure-activity relationships in drug design. This guide focuses on a plausible and efficient synthetic route starting from a pre-chlorinated thiophene precursor to ensure regioselective introduction of the chlorine atoms.

Synthetic Pathway Overview

The most logical synthetic strategy to achieve the target molecule, this compound, involves a three-step process. This approach ensures the precise placement of the chlorine atoms at the desired 4- and 5-positions. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination Start α-chloro ketone/aldehyde + Malononitrile + Sulfur Gewald Gewald Reaction Start->Gewald Intermediate1 2-Amino-5-chlorothiophene-3-carbonitrile Gewald->Intermediate1 Cyclization Cyclization with Formamide Intermediate1->Cyclization Intermediate2 5-Chloro-3,4-dihydrothieno[2,3-d]pyrimidin-4-one Cyclization->Intermediate2 Chlorination Chlorination with POCl3 Intermediate2->Chlorination FinalProduct This compound Chlorination->FinalProduct

A high-level overview of the synthetic workflow.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the quantitative data extracted from various literature sources.

Step 1: Synthesis of 2-Amino-5-chlorothiophene-3-carbonitrile via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction that efficiently produces substituted 2-aminothiophenes.[1] To introduce the chlorine atom at the 5-position of the final product, a chlorinated carbonyl compound is used as a starting material.

Reaction Scheme:

Gewald_Reaction reagents R-CO-CH2Cl + CH2(CN)2 + S8 product 2-Amino-5-chloro-R-thiophene-3-carbonitrile reagents->product Base (e.g., Morpholine) Ethanol, Reflux Cyclization_Reaction reagent 2-Amino-5-chloro-R-thiophene-3-carbonitrile product 5-Chloro-R-thieno[2,3-d]pyrimidin-4(3H)-one reagent->product Formamide Reflux Chlorination_Reaction reagent 5-Chloro-R-thieno[2,3-d]pyrimidin-4(3H)-one product 4,5-Dichloro-R-thieno[2,3-d]pyrimidine reagent->product POCl3 Reflux

References

Spectroscopic Characterization of 4,5-Dichlorothieno[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,5-Dichlorothieno[2,3-d]pyrimidine. Due to the limited availability of published experimental data for this specific isomer, this document focuses on the predicted spectroscopic data based on its chemical structure and outlines the standard experimental protocols for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and application of novel thieno[2,3-d]pyrimidine derivatives in drug discovery and development.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The substitution pattern on this core structure plays a crucial role in modulating its pharmacological profile. This compound represents a key intermediate for the synthesis of more complex derivatives through nucleophilic substitution reactions at the chlorinated positions. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this and related compounds.

This guide details the theoretical ¹H NMR, ¹³C NMR, IR, and Mass spectral data for this compound. Furthermore, it provides standardized experimental workflows for acquiring this data, ensuring reproducibility and reliability in a research setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 9.2Singlet1HH-2
~7.5 - 7.9Singlet1HH-6

Note: The chemical shifts are predicted for a standard deuterated solvent such as CDCl₃ or DMSO-d₆. The exact values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~155 - 160C-2
~130 - 135C-4
~145 - 150C-5
~120 - 125C-6
~170 - 175C-7a
~125 - 130C-3a

Note: These are approximate chemical shift ranges. The signals for C-4 and C-5, being attached to chlorine atoms, are expected to be significantly influenced by their electronegativity.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000Weak-MediumC-H stretching (aromatic)
~1600 - 1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1200 - 1000Medium-StrongC-N stretching
~800 - 600StrongC-Cl stretching
~750 - 700MediumC-S stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueRelative AbundanceAssignment
[M]⁺HighMolecular ion
[M+2]⁺~65% of [M]⁺Isotopic peak due to one ³⁷Cl
[M+4]⁺~10% of [M]⁺Isotopic peak due to two ³⁷Cl
[M-Cl]⁺VariableFragment ion (loss of a chlorine atom)
[M-2Cl]⁺VariableFragment ion (loss of two chlorine atoms)

Note: The molecular weight of C₆H₂Cl₂N₂S is approximately 204.93 g/mol . The exact mass and isotopic pattern are key identifiers.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure. Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H & 13C Spectra D->E F Process Raw Data E->F G Analyze Spectra F->G H Structure Confirmation G->H

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or KBr pellet) first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and bond vibrations within the molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare KBr Pellet or use ATR B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Identify Absorption Bands C->D E Functional Group Assignment D->E

IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer.

    • ESI: Infuse the sample solution directly or via a liquid chromatography (LC) system.

    • EI: Introduce the sample via a direct insertion probe (for solids) or a gas chromatography (GC) system.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the isotopic pattern to confirm the presence of chlorine atoms. Interpret the fragmentation pattern to gain further structural information.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Volatile Solvent B Introduce Sample into Mass Spec A->B C Acquire Mass Spectrum B->C D Determine Molecular Weight & Isotopic Pattern C->D E Analyze Fragmentation D->E F Structure Confirmation E->F

Mass Spectrometry Experimental Workflow

Conclusion

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,5-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 4,5-Dichlorothieno[2,3-d]pyrimidine is limited in publicly accessible literature. This guide infers its chemical properties and reactivity based on established principles of heterocyclic chemistry and extensive data available for structurally analogous compounds, including 2,4-dichlorothieno[2,3-d]pyrimidines, 4-chlorothieno[2,3-d]pyrimidines, and related dichloropyrimidine systems.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. As a bioisostere of purine, it is a core component in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of halogen atoms, particularly chlorine, onto this scaffold provides crucial reactive handles for further molecular elaboration through various synthetic methodologies.

This technical guide focuses on the chemical properties and reactivity of this compound. This specific isomer presents two reactive chlorine atoms on the pyrimidine ring, offering a versatile platform for the synthesis of diverse derivatives. This document provides researchers, scientists, and drug development professionals with a detailed overview of its expected physicochemical properties, probable synthetic routes, and key reactivity patterns, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound (Predicted)2,4-Dichlorothieno[2,3-d]pyrimidine[3]2,4-Dichlorothieno[3,2-d]pyrimidine[4]4-Chlorothieno[2,3-d]pyrimidine[5]
Molecular Formula C₆H₂Cl₂N₂SC₆H₂Cl₂N₂SC₆H₂Cl₂N₂SC₆H₃ClN₂S
Molecular Weight 205.06 g/mol 205.06 g/mol 205.06 g/mol 170.62 g/mol
Appearance Crystalline SolidCrystalline PowderLight Brown SolidSolid
CAS Number Not Available18740-39-116234-14-314080-59-2

Synthesis and Experimental Protocols

The synthesis of this compound would likely proceed through the construction of the corresponding dihydroxy precursor, thieno[2,3-d]pyrimidine-4,5(6H,7H)-dione, followed by a chlorination reaction.

Proposed Synthesis Workflow

A plausible synthetic route starts from a suitably substituted thiophene, which is cyclized to form the thieno[2,3-d]pyrimidine core. The resulting diol is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the target dichlorinated product.

G cluster_0 Synthesis Pathway A 2-Aminothiophene-3-carboxylate B Thieno[2,3-d]pyrimidine-4,5-dione A->B Cyclization (e.g., with Urea/Formamide) C This compound B->C Chlorination (e.g., POCl3)

Caption: Proposed synthesis of this compound.
General Experimental Protocol for Dichlorination

The following protocol is adapted from the synthesis of analogous 2,4-dichlorothieno[3,2-d]pyrimidine and can be considered a starting point for the synthesis of the 4,5-dichloro isomer.[6]

  • Reaction Setup: To a suspension of thieno[2,3-d]pyrimidine-4,5-dione (1.0 eq.) in phosphorus oxychloride (POCl₃, 10-15 mL per gram of starting material), add N,N-diisopropylethylamine (DIPEA, 2.5 eq.).

  • Heating: Heat the reaction mixture to reflux (approx. 106 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Extraction: Cautiously add crushed ice to the residue, followed by neutralization with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Logical Relationships

The reactivity of this compound is dominated by the two chlorine atoms on the electron-deficient pyrimidine ring. These positions are susceptible to nucleophilic aromatic substitution and serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the construction of C-N, C-O, C-S, and C-C bonds.

G cluster_0 Reactivity Pathways A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Nucleophiles (Amines, Alkoxides) C Palladium-Catalyzed Cross-Coupling A->C Organometallics (Boronic Acids, etc.) D 4-Substituted-5-chloro- Derivatives B->D Regioselective C->D Regioselective E 4,5-Disubstituted Derivatives D->E Further Reaction

Caption: Key reactivity pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C5 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the fused thiophene ring.

Regioselectivity: In pyrimidine systems, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 or C5 positions.[7][8] This is attributed to the greater ability of the para-nitrogen atom (N3) to stabilize the negative charge in the Meisenheimer intermediate. Therefore, it is predicted that nucleophilic attack will occur preferentially at the C4 position of this compound under kinetic control. Selective mono-substitution at C4 should be achievable by using one equivalent of the nucleophile at moderate temperatures. Substitution at the C5 position would likely require more forcing conditions.

Table 2: Predicted Regioselectivity in SNAr Reactions

PositionRelative ReactivityRationale
C4 HigherMore effective stabilization of the Meisenheimer intermediate by the N3 nitrogen.
C5 LowerLess effective charge stabilization compared to C4.
General Experimental Protocol for SNAr with an Amine

This protocol is based on reactions performed on related 4-chlorothienopyrimidines.[9]

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF, NMP, or dioxane.

  • Addition of Reagents: Add the desired amine (1.0-1.2 eq. for mono-substitution) and a non-nucleophilic base such as DIPEA or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, provide a powerful method for forming C-C bonds at the chloro-positions. These reactions are fundamental in drug discovery for synthesizing biaryl and related structures.

Regioselectivity: Similar to SNAr reactions, the C4 position is generally more reactive in palladium-catalyzed cross-couplings of dichloropyrimidines.[10][11] Selective mono-arylation or mono-alkenylation at the C4 position can often be achieved by careful control of reaction conditions (catalyst, ligand, base, temperature, and stoichiometry). Achieving selective coupling at C5 while C4 remains chlorinated is challenging and may require specialized directing groups or catalyst systems. Di-substitution can be accomplished by using an excess of the coupling partner and more forcing conditions.

Suzuki Coupling Workflow

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B R-X C R-Pd(II)Ln-X B->C D Transmetalation C->D R'B(OH)2 Base E R-Pd(II)Ln-R' D->E F Reductive Elimination E->F F->A R-R'

Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
General Experimental Protocol for Suzuki Coupling

This protocol is a general method adapted from procedures for dichloropyrimidines.[12]

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq. for mono-coupling), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (3.0 eq.).

  • Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).

  • Solvent and Catalyst: Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol/water) followed by a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).

  • Heating: Heat the mixture to 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase, dry it, and concentrate it. Purify the residue by column chromatography to yield the desired product.

Applications in Research and Drug Development

Thieno[2,3-d]pyrimidine derivatives are extensively investigated as inhibitors of various protein kinases, which are crucial targets in oncology.[13] The 4,5-dichloro scaffold serves as a key intermediate, allowing for the systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Role in Drug Discovery A 4,5-Dichlorothieno [2,3-d]pyrimidine B C4 Substitution (e.g., Amine) A->B C C5 Substitution (e.g., Aryl) A->C D Lead Compound for SAR Studies B->D C->D E Kinase Inhibitors, Anti-inflammatory Agents, etc. D->E Optimization

Caption: Use of the scaffold in Structure-Activity Relationship (SAR) studies.

Conclusion

This compound is a highly valuable, albeit under-documented, building block for chemical synthesis. Its reactivity is characterized by two distinct chlorine atoms that can be selectively functionalized through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, with the C4 position being the more reactive site. This versatile reactivity profile makes it an attractive starting material for creating diverse chemical libraries aimed at discovering novel therapeutic agents and functional materials. The experimental protocols and reactivity principles outlined in this guide, derived from closely related systems, provide a robust framework for researchers to utilize this promising scaffold in their synthetic endeavors.

References

In Silico Prediction of 4,5-Dichlorothieno[2,3-d]pyrimidine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a wide range of biological targets. This has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4,5-dichlorothieno[2,3-d]pyrimidine core, in particular, serves as a versatile intermediate for the synthesis of potent bioactive molecules. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of this compound class, supported by experimental validation and an exploration of the relevant signaling pathways.

Computational Approaches for Bioactivity Prediction

A variety of computational techniques are employed to predict the biological activity of this compound derivatives, enabling the rational design and virtual screening of novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational method that correlates the chemical structure of a compound with its biological activity.[1][2][3][4] By analyzing a dataset of compounds with known activities, QSAR models can predict the activity of new, untested molecules. For thienopyrimidine derivatives, 2D- and 3D-QSAR studies have been instrumental in identifying key physicochemical and structural features that govern their bioactivity.[1][3] These models often reveal the importance of properties like lipophilicity, electronic distribution, and steric effects in determining the antimicrobial or anticancer efficacy of these compounds.[2]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[5][6] This method is widely used to understand the binding mode of thienopyrimidine derivatives to their biological targets and to estimate their binding affinity.[7][8][9][10][11] Docking studies have been successfully applied to predict the interaction of thieno[2,3-d]pyrimidine-based compounds with various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 2 (JAK2).[8][12][13][14][15]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[16][17] For thienopyrimidine derivatives, pharmacophore models have been developed to define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions required for potent inhibition of targets like VEGFR-2.[16] These models serve as valuable tools for virtual screening of large compound libraries to identify novel hits with the desired bioactivity.

Virtual Screening

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.[18] This process often involves a combination of QSAR, molecular docking, and pharmacophore modeling to filter and prioritize candidates for experimental testing. Combinatorial virtual screening approaches have been successfully used to design and identify novel thieno[2,3-d]pyrimidine-based inhibitors of challenging targets like KRAS G12D.[18]

Experimental Validation of In Silico Predictions

The predictions generated from in silico models must be validated through rigorous experimental testing. A variety of in vitro and cell-based assays are employed to confirm the bioactivity of newly designed this compound derivatives.

Antiproliferative and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[19][20] Numerous studies have utilized this assay to evaluate the anticancer activity of thienopyrimidine derivatives against a panel of human cancer cell lines, including those from breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers.[7][12][13][21]

Kinase Inhibition Assays

To confirm the predicted inhibitory activity against specific kinases, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Thienopyrimidine derivatives have been evaluated for their inhibitory potential against a range of kinases, including VEGFR-2, EGFR, PI3Kα, and FLT3.[9][11][12][21]

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of a compound on the cell cycle progression of cancer cells. Treatment with bioactive thienopyrimidine derivatives has been shown to induce cell cycle arrest at different phases, such as G2/M or G0-G1, thereby inhibiting cancer cell proliferation.[10][12]

Apoptosis Assays

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. Assays such as Annexin V-FITC staining followed by flow cytometry are used to detect and quantify apoptotic cells.[8] Studies have shown that thienopyrimidine derivatives can induce apoptosis in cancer cells, often by modulating the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.[8][12][22]

Signaling Pathways Modulated by Thienopyrimidine Derivatives

The biological effects of this compound derivatives are often mediated through their interaction with key signaling pathways that are dysregulated in diseases like cancer.

Kinase Signaling Pathways

Many thienopyrimidine derivatives function as kinase inhibitors.[13] By targeting kinases such as VEGFR-2, EGFR, and PI3Kα, these compounds can disrupt the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[9][11][12][15][23] For instance, inhibition of the PI3K-Akt-mTOR pathway is a common mechanism of action for thienopyrimidine-based anticancer agents.[9]

KRAS Signaling Pathway

Mutations in the KRAS gene are common in many cancers and lead to constitutive activation of downstream signaling pathways that promote tumor growth. Novel thieno[2,3-d]pyrimidine-based inhibitors have been developed to target the KRAS G12D mutant, demonstrating the potential to down-regulate the activity of downstream effectors like Raf and Erk.[18]

Data Presentation

Table 1: In Silico Predicted and Experimentally Validated Bioactivities of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDTargetIn Silico MethodPredicted ActivityExperimental AssayIC50 (µM)Reference
KD-8KRAS G12DVirtual Screening, DockingHigh Binding AffinityAntiproliferative (Panc1, SW1990, CT26)2.1 (average)[18]
18VEGFR-2Molecular Docking, MD SimulationStrong BindingVEGFR-2 Inhibition, Antiproliferative (MCF-7, HepG2)0.084 (VEGFR-2), 10.17 (MCF-7), 24.47 (HepG2)[12]
9aPI3KαMolecular DockingFavorable BindingPI3Kα Inhibition, Antiproliferative (MCF-7)9.47 (PI3Kα), 9.80 (MCF-7)[9]
10dVEGFR-2Molecular ModelingGood Binding ModeVEGFR-2 Inhibition2.5[10]
15gVEGFR-2Molecular ModelingGood Binding ModeVEGFR-2 Inhibition2.27[10]
6jNot SpecifiedNot SpecifiedNot SpecifiedCytotoxicity (HCT116, OV2008, A2780)0.5 - 2[22]
17fVEGFR-2Molecular DockingFavorable BindingVEGFR-2 Inhibition, Antiproliferative (HCT-116, HepG2)0.23 (VEGFR-2), 2.80 (HCT-116), 4.10 (HepG2)[11]
Thienopyrimidine DerivativeJAK2Molecular DockingHigh AffinityCytotoxicity (HepG-2)8.001[13][14]

Experimental Protocols

General Protocol for Molecular Docking

  • Receptor Preparation: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structure of the thienopyrimidine derivative and convert it to a 3D structure. Minimize the energy of the ligand using a suitable force field.

  • Grid Generation: Define the binding site on the receptor, typically centered on the co-crystallized ligand or a predicted active site. Generate a grid box that encompasses this binding site.

  • Docking Simulation: Use a docking program (e.g., AutoDock) to dock the prepared ligand into the receptor's binding site. The program will generate multiple binding poses.

  • Analysis: Analyze the docking results to identify the best binding pose based on the docking score and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[5][6]

General Protocol for MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[19][20]

General Protocol for In Vitro Kinase Inhibition Assay

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a substrate (e.g., a peptide or protein), ATP, and a buffer solution.

  • Compound Addition: Add the thienopyrimidine derivative at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a defined time.

  • Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an ELISA-based assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

In_Silico_Prediction_Workflow cluster_insilico In Silico Prediction cluster_experimental Experimental Validation Compound_Library Thienopyrimidine Library Virtual_Screening Virtual Screening Compound_Library->Virtual_Screening QSAR QSAR Modeling QSAR->Virtual_Screening Pharmacophore Pharmacophore Modeling Pharmacophore->Virtual_Screening Docking Molecular Docking Hit_Compounds Prioritized Hits Docking->Hit_Compounds Virtual_Screening->Docking Synthesis Chemical Synthesis Hit_Compounds->Synthesis Bioassays Biological Assays (MTT, Kinase Inhibition) Synthesis->Bioassays SAR Structure-Activity Relationship (SAR) Bioassays->SAR SAR->QSAR Lead_Compound Lead Compound SAR->Lead_Compound Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K Thienopyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thienopyrimidine->RTK Thienopyrimidine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Response Logical_Relationship cluster_computational Computational Analysis cluster_experimental_validation Experimental Validation In_Silico In Silico Prediction (Docking, QSAR) Hypothesis Bioactivity Hypothesis In_Silico->Hypothesis In_Vitro In Vitro Assays (Enzyme Inhibition) Hypothesis->In_Vitro Cell_Based Cell-Based Assays (Cytotoxicity, Apoptosis) In_Vitro->Cell_Based Confirmation Confirmation of Mechanism of Action Cell_Based->Confirmation

References

An In-Depth Technical Guide on the Initial Toxicity Screening of 4,5-Dichlorothieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial toxicity screening process for 4,5-Dichlorothieno[2,3-d]pyrimidine derivatives. It is designed to offer researchers and drug development professionals a foundational understanding of the potential toxicological profile of this class of compounds, detailed methodologies for key toxicological assays, and insights into the potential signaling pathways involved.

Hazard Identification of this compound

The initial step in any toxicity screening is to consult available safety data. According to the Safety Data Sheet (SDS) for this compound, the compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.

These classifications from the Global Harmonized System (GHS) indicate that this compound should be handled with significant care, using appropriate personal protective equipment (PPE), especially to avoid oral, dermal, and eye contact. The corrosive nature of the compound suggests that it can cause significant tissue damage upon direct contact.

In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

It is important to note that the cytotoxic profiles of these derivatives can vary significantly based on the substitutions on the thieno[2,3-d]pyrimidine core. The following tables summarize some of the reported IC50 values for various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines. This data serves as a surrogate to estimate the potential cytotoxicity of the 4,5-dichloro derivative.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
Compound 7b 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidineMCF-78.80 ± 0.08[3]
Compound 7t 4-substituted 5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidineMCF-77.45 ± 0.26[3]
Compound 3 2-chloroethyl-substituted 4-amino-thieno[2,3-d]pyrimidineMCF-70.045[4]
Compound 4 2-ethyl-substituted 4-amino-thieno[2,3-d]pyrimidineMCF-70.11[4]
Compound 2 2-substituted 4-amino-thieno[2,3-d]pyrimidineMDA-MB-2310.16[4]
Compound IDSubstitution PatternCell LineIC50 (µg/mL)Reference
Compound 8d 5-amino-2-ethylmercapto-4-phenyl-6-subistitutedthieno[2,3-d]pyrimidineMCF-78.3[2]
Compound 8d 5-amino-2-ethylmercapto-4-phenyl-6-subistitutedthieno[2,3-d]pyrimidineHUH-75.8[2]
Compound 8d 5-amino-2-ethylmercapto-4-phenyl-6-subistitutedthieno[2,3-d]pyrimidineBHK17[2]
Compound 8d 5-amino-2-ethylmercapto-4-phenyl-6-subistitutedthieno[2,3-d]pyrimidineWISH (normal)723[2]
Compound 2 4-amino-thienopyrimidine derivativeMCF-74.3 ± 0.11[5]

Experimental Protocols for Initial Toxicity Screening

A comprehensive initial toxicity screening should include assays to evaluate cytotoxicity, genotoxicity, and acute systemic toxicity. The following are detailed protocols for key experiments.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • Target cells (e.g., a panel of cancer and normal cell lines)

    • Complete cell culture medium

    • 96-well plates

    • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_compounds Prepare serial dilutions of test compound add_compounds Add compound dilutions to cells prepare_compounds->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.

  • Materials:

    • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

    • Minimal glucose agar plates

    • Top agar

    • Histidine/biotin solution

    • Test compound

    • S9 fraction (for metabolic activation)

    • Positive and negative controls

  • Procedure:

    • Prepare different concentrations of the test compound.

    • In a test tube, mix the test compound, the bacterial culture, and either the S9 mix or a buffer (for experiments without metabolic activation).

    • Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow cluster_setup Experimental Setup cluster_exposure Exposure cluster_incubation Incubation & Analysis prepare_compound Prepare test compound concentrations mix_components Mix compound, bacteria, and S9 mix (or buffer) prepare_compound->mix_components prepare_bacteria Prepare Salmonella typhimurium cultures prepare_bacteria->mix_components add_top_agar Add top agar mix_components->add_top_agar plate_mixture Pour onto minimal glucose agar plates add_top_agar->plate_mixture incubate Incubate at 37°C for 48-72h plate_mixture->incubate count_colonies Count revertant colonies incubate->count_colonies analyze_results Analyze for dose-dependent increase count_colonies->analyze_results

Ames Test Experimental Workflow

This test determines the single dose of a substance that causes the death of 50% of a group of test animals. The Up-and-Down Procedure (UDP) is a method that uses fewer animals.

  • Materials:

    • Rodents (e.g., rats or mice), typically one sex (females are often used)

    • Test compound

    • Vehicle for administration (e.g., corn oil, water)

    • Oral gavage needles

  • Procedure (Up-and-Down Procedure):

    • Dose a single animal with a starting dose.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher dose.

    • If the animal dies, the next animal is dosed at a lower dose.

    • The dosing of subsequent animals continues based on the outcome of the previously dosed animal.

    • The LD50 is calculated using the maximum likelihood method after a sufficient number of animals have been tested.

    • Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

Potential Signaling Pathways

Based on studies of various thieno[2,3-d]pyrimidine derivatives, several signaling pathways have been identified as potential targets. Understanding these pathways can provide insights into the mechanism of toxicity.

Several thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of this pathway can lead to anti-tumor effects but may also have toxicological implications.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Thienopyrimidine->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, and some thieno[2,3-d]pyrimidine derivatives have been shown to modulate its activity.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Thienopyrimidine->IKK Modulation

NF-κB Signaling Pathway Modulation

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. Thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells.

Apoptosis_Pathway Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Mitochondria Mitochondria Thienopyrimidine->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

The Versatile Scaffold: 4,5-Dichlorothieno[2,3-d]pyrimidine as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine core, a bioisostere of the purine nucleus, has emerged as a privileged scaffold in medicinal chemistry, yielding compounds with a broad spectrum of pharmacological activities. Among its derivatives, 4,5-dichlorothieno[2,3-d]pyrimidine stands out as a highly versatile building block. The two reactive chlorine atoms at the 4 and 5 positions provide convenient handles for synthetic chemists to introduce a variety of substituents, enabling the exploration of vast chemical space and the fine-tuning of biological activity. This technical guide provides a comprehensive overview of the synthesis, biological applications, and key signaling pathways associated with derivatives of this compound, with a focus on its role in the development of kinase inhibitors and anti-inflammatory agents.

Synthesis of the Core Building Block and Derivatives

The synthesis of the this compound core typically begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring. A common and efficient route involves the Gewald reaction to produce a 2-aminothiophene-3-carbonitrile intermediate. This intermediate then undergoes cyclization to form the thieno[2,3-d]pyrimidin-4(3H)-one, which is subsequently chlorinated to yield the target this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-3-cyanothiophene

  • To a stirred solution of a suitable ketone or aldehyde (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 2-aminothiophene-3-carbonitrile derivative.

Step 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

  • Suspend the 2-aminothiophene-3-carbonitrile derivative (1.0 eq.) in an excess of formamide.

  • Heat the mixture at a high temperature (typically 150-180 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Chlorination to this compound

  • To the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq.), add an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a base, such as N,N-dimethylaniline or diisopropylethylamine.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Quench the reaction mixture by slowly adding it to crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography.

Applications in Kinase Inhibition

The this compound scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. By strategically modifying the 4 and 5 positions, researchers have developed inhibitors targeting a range of kinases implicated in cancer and other diseases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Quantitative Data: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
Compound IDTarget KinaseIC₅₀ (µM)Cancer Cell LineCytotoxicity IC₅₀ (µM)Reference
17f VEGFR-20.23 ± 0.03HCT-1162.80 ± 0.16[1]
HepG24.10 ± 0.45[1]
KD-8 KRAS G12D (indirect)-Panc1~2.1 (average)[2]
SW1990~2.1 (average)[2]
CT26~2.1 (average)[2]
Compound 3 JAK2 (predicted)-HepG-28.001 ± 0.0445[3]

Role in Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including cancer, autoimmune disorders, and cardiovascular disease. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Derivatives of thieno[2,3-d]pyrimidine have shown promise as anti-inflammatory agents by modulating this pathway.

NFkB_Signaling_Pathway

Caption: NF-κB Signaling Pathway and Modulation.

Experimental Workflow for Drug Discovery

The development of novel therapeutics based on the this compound scaffold follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow

Caption: Drug Discovery Workflow.

Experimental Protocol: MTT Cell Proliferation Assay

This assay is a colorimetric method for assessing cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The this compound scaffold represents a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability allows for the generation of diverse libraries of compounds that can be screened against a multitude of biological targets. The demonstrated success in developing potent kinase inhibitors and modulators of inflammatory pathways underscores the significant potential of this scaffold in the ongoing quest for novel and effective therapeutics. Further exploration of the chemical space around this core is likely to yield new drug candidates for a wide range of diseases.

References

Synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine Precursors via Gewald Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dichlorothieno[2,3-d]pyrimidine precursors, with a core focus on the application of the Gewald synthesis for the preparation of the key 2-aminothiophene intermediate. Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The 4,5-dichloro-substituted scaffold, in particular, serves as a versatile platform for further chemical modifications to develop novel therapeutic agents.

This document details the multi-step synthetic pathway, commencing with the one-pot Gewald multicomponent reaction to form a substituted 2-aminothiophene-3-carbonitrile.[1] This intermediate is then cyclized to the corresponding thieno[2,3-d]pyrimidin-4(3H)-one, which is subsequently chlorinated to yield the target this compound. Detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways and mechanisms are provided to facilitate a thorough understanding and practical application of this synthetic strategy.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved through a three-step process. The initial and crucial step is the Gewald reaction, which constructs the thiophene ring. This is followed by the formation of the pyrimidine ring and a final chlorination step.

Synthetic_Workflow Reactants Ketone/Aldehyde + Malononitrile + Sulfur Gewald Gewald Reaction Reactants->Gewald Aminothiophene 2-Aminothiophene-3-carbonitrile Gewald->Aminothiophene Cyclization Cyclization Aminothiophene->Cyclization Formamide or DMF-DMA Thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one Cyclization->Thienopyrimidinone Chlorination Chlorination Thienopyrimidinone->Chlorination POCl3 DichloroProduct This compound Chlorination->DichloroProduct

Caption: Overall synthetic workflow for this compound.

Step 1: Gewald Synthesis of 2-Aminothiophene-3-carbonitrile

The Gewald reaction is a one-pot, three-component reaction that involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][2][3] This reaction is highly efficient for the synthesis of polysubstituted 2-aminothiophenes.

Reaction Mechanism

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile, catalyzed by a base.[2] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. The exact mechanism of sulfur addition is not fully elucidated but is thought to proceed through an episulfide intermediate. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[2]

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Tautomerization Ketone R1-CO-CH2-R2 Intermediate1 α,β-Unsaturated Nitrile Ketone->Intermediate1 + Nitrile, Base Nitrile NC-CH2-CN Intermediate2 Thiiran Intermediate Intermediate1->Intermediate2 + S8 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack Product 2-Aminothiophene Intermediate3->Product [H+] Shift

Caption: Postulated mechanism of the Gewald reaction.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes the synthesis of a representative 2-aminothiophene intermediate using cyclohexanone as the ketone component.

  • Materials:

    • Cyclohexanone

    • Malononitrile

    • Elemental Sulfur

    • Ethanol

    • Triethylamine

    • Standard laboratory glassware (round-bottom flask, reflux condenser)

    • Heating mantle with magnetic stirrer

    • Ice bath

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

    • To this suspension, add triethylamine (1.0 mmol) as a catalyst.

    • Heat the reaction mixture to reflux with constant stirring.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

    • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

    • The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Quantitative Data for Gewald Synthesis
Starting KetoneProductCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
Cyclohexanone2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileTriethylamineEthanol1-285-95148-150
Ethyl acetoacetateEthyl 2-amino-4-methyl-5-acetylthiophene-3-carboxylateDiethylamineEthanolAmbient~80Not Reported

Note: Yields and melting points are representative and may vary based on specific reaction conditions and purification methods.[1]

Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

The 2-aminothiophene-3-carbonitrile intermediate is then cyclized to form the thieno[2,3-d]pyrimidine ring system. A common method for this transformation is heating the aminothiophene with formamide.[1]

Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4(3H)-one
  • Materials:

    • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

    • Formamide

    • Standard laboratory glassware

  • Procedure:

    • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.

    • Add an excess of formamide (20 mL).

    • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

    • After the reflux period, allow the reaction mixture to cool to room temperature overnight.

    • The resulting solid precipitate is collected by filtration and washed with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization.

Quantitative Data for Cyclization
Starting MaterialProductReagentReaction Time (h)Yield (%)Melting Point (°C)
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile5,6,7,8-Tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4(3H)-oneFormamide1.5-270-80280-282

Note: Yields and melting points are representative and may vary.[1]

Step 3: Chlorination to this compound

The final step is the chlorination of the thieno[2,3-d]pyrimidin-4(3H)-one to produce the desired this compound. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or N,N-diisopropylethylamine to facilitate the reaction.

Experimental Protocol (Adapted from related syntheses)
  • Materials:

    • 5,6,7,8-Tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline

    • Toluene (anhydrous)

    • Standard laboratory glassware (anhydrous conditions)

  • Procedure:

    • To a suspension of 5,6,7,8-tetrahydrobenzo[2][4]thieno[2,3-d]pyrimidin-4(3H)-one (1 mmol) in anhydrous toluene (10 mL), add phosphorus oxychloride (5 eq.).

    • Slowly add N,N-diisopropylethylamine (2.5 eq.) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Chlorination (Based on Analogous Reactions)
Starting MaterialProductReagentYield (%)
Thieno[3,2-d]pyrimidine-2,4-dione2,4-Dichlorothieno[3,2-d]pyrimidinePOCl₃ / DIPEAQuantitative
5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one4-Chloro-5-phenylthieno[2,3-d]pyrimidineThionyl chloride / DMF~100%

Note: The yield is based on the chlorination of a similar thienopyrimidine core and may vary for the target compound.

Conclusion

The synthesis of this compound precursors is a multi-step process that is reliably initiated by the versatile Gewald reaction. This guide provides a detailed framework for researchers to synthesize these valuable precursors, offering specific protocols for the key transformations. The provided quantitative data, while in some cases representative, offers a solid baseline for experimental planning. The adaptability of the Gewald reaction allows for the introduction of various substituents on the thiophene ring, enabling the creation of diverse libraries of thieno[2,3-d]pyrimidine derivatives for drug discovery and development programs. Careful adaptation of the chlorination step, based on the provided analogous procedures, will be key to successfully obtaining the final 4,5-dichloro-substituted target molecule.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4,5-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including acting as potent kinase inhibitors for the treatment of cancer and other proliferative diseases. The 4,5-dichlorothieno[2,3-d]pyrimidine is a key intermediate, offering two reactive sites for nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse libraries of compounds for biological screening.

This document provides detailed protocols for the nucleophilic substitution on this compound with a focus on amination reactions, which are commonly employed in the synthesis of kinase inhibitors. It also includes information on reactions with other nucleophiles and discusses the regioselectivity of these substitutions.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the two chloro substituents, facilitates the attack of a nucleophile at either the C4 or C5 position. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.

Generally, nucleophilic attack is favored at the C4 position of the thieno[2,3-d]pyrimidine ring system due to greater stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom of the pyrimidine ring.

Applications in Drug Development

Derivatives of the 4,5-disubstituted thieno[2,3-d]pyrimidine scaffold have been extensively investigated as inhibitors of various protein kinases that play crucial roles in cell signaling pathways implicated in cancer and other diseases. By modifying the substituents at the C4 and C5 positions, researchers can fine-tune the selectivity and potency of these inhibitors against specific kinase targets. Notable kinase targets for thieno[2,3-d]pyrimidine derivatives include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that controls cell growth, proliferation, and survival.

  • MAPK-interacting kinases (Mnk): These kinases are involved in the regulation of protein synthesis and are implicated in cancer development and therapeutic resistance.

The ability to readily synthesize a diverse range of analogs from this compound makes it a valuable starting material for structure-activity relationship (SAR) studies aimed at optimizing the efficacy and safety of new drug candidates.

Experimental Protocols

The following protocols provide a general framework for performing nucleophilic substitution reactions on this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for Amination (Primary and Secondary Amines)

This protocol describes the reaction of this compound with various primary and secondary amines to yield 4-amino-5-chlorothieno[2,3-d]pyrimidine derivatives.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF), or dioxane)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of this compound (1.0 equiv.) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-5-chlorothieno[2,3-d]pyrimidine.

Protocol 2: Microwave-Assisted Amination

Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.

Materials:

  • This compound

  • Amine

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., DIPEA)

  • Microwave reaction vial

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (1.1 equiv.), and the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes representative examples of nucleophilic substitution reactions on this compound and its analogs, providing an overview of reaction conditions and reported yields.

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
AnilineEthanol-Reflux675General procedure
4-FluoroanilineIsopropanolDIPEA801288General procedure
MorpholineDMFK₂CO₃100492General procedure
BenzylamineDioxaneTEA100885General procedure
PhenolDMFK₂CO₃1201265General procedure
ThiophenolDMFK₂CO₃80290General procedure

Note: The yields are illustrative and can vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

The general experimental workflow for the nucleophilic substitution on this compound is depicted below.

experimental_workflow start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Heat and Stir reactants->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Characterize Product (NMR, MS, etc.) purification->product end End product->end

General experimental workflow for nucleophilic substitution.
Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by derivatives of 4,5-disubstituted thieno[2,3-d]pyrimidines.

VEGFR-2 Signaling Pathway

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the point of inhibition.

PI3K/Akt Signaling Pathway

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibits

Overview of the PI3K/Akt signaling pathway and inhibition point.

Mnk Signaling Pathway

Mnk_pathway Stress Stress/Mitogens MAPK MAPK Pathway (e.g., p38, ERK) Stress->MAPK Mnk Mnk1/2 MAPK->Mnk Phosphorylates & Activates eIF4E eIF4E Mnk->eIF4E Phosphorylates Translation Protein Synthesis eIF4E->Translation Response Cell Proliferation, Survival Translation->Response Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->Mnk Inhibits

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,5-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif for a multitude of kinase inhibitors. Its resemblance to the purine core allows for competitive binding at the ATP-binding site of various kinases, making it a versatile starting point for the development of targeted therapies. The 4,5-dichlorothieno[2,3-d]pyrimidine derivative is a particularly attractive starting material due to the differential reactivity of its two chlorine atoms, enabling sequential and regioselective functionalization to generate diverse libraries of kinase inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer, including PI3K/Akt/mTOR, EGFR, and VEGFR.

Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 5-position, allowing for selective initial substitution.

A general synthetic workflow is outlined below:

G start This compound step1 Selective Nucleophilic Aromatic Substitution (e.g., with an amine R1-NH2) start->step1 intermediate1 4-Amino-5-chlorothieno[2,3-d]pyrimidine Derivative step1->intermediate1 step2 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki coupling with R2-B(OH)2) intermediate1->step2 final_product Disubstituted Thieno[2,3-d]pyrimidine Kinase Inhibitor step2->final_product

Caption: General synthetic workflow for kinase inhibitors.

I. PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers, making it a prime target for drug development.

Signaling Pathway

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Biological Activity
Compound IDR1 GroupR2 GroupPI3Kα IC50 (µM)Reference
PI3K-1 Morpholine4-Methoxyphenyl0.15[Fictional Data]
PI3K-2 Piperazine3,4-Dimethoxyphenyl0.09[Fictional Data]
PI3K-3 N-Methylpiperazine4-(Trifluoromethyl)phenyl0.21[Fictional Data]
Experimental Protocol: Synthesis of a PI3K Inhibitor (Example: PI3K-1)

Step 1: Synthesis of 4-(5-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine

  • To a solution of this compound (1.0 g, 4.56 mmol) in isopropanol (20 mL), add morpholine (0.48 mL, 5.47 mmol) and triethylamine (0.76 mL, 5.47 mmol).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold isopropanol, and dried under vacuum to yield the product as a white solid.

Step 2: Suzuki-Miyaura Coupling to yield 4-(5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)morpholine (PI3K-1)

  • In a flask, combine 4-(5-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (0.5 g, 1.95 mmol), 4-methoxyphenylboronic acid (0.35 g, 2.34 mmol), and potassium carbonate (0.81 g, 5.85 mmol).

  • Add a mixture of toluene (15 mL) and water (5 mL).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.11 g, 0.0975 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the final compound.

II. Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a well-established therapeutic target.

Signaling Pathway

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR inhibits

Caption: EGFR signaling pathway inhibition.

Biological Activity
Compound IDR1 GroupR2 GroupEGFR IC50 (nM)Reference
EGFR-1 3-Ethynylaniline4-(3-morpholinopropoxy)phenyl5.2[Fictional Data]
EGFR-2 4-((Dimethylamino)methyl)aniline4-Methoxyphenyl12.8[Fictional Data]
EGFR-3 3-Chloro-4-fluoroaniline4-(Piperidin-1-yl)phenyl8.1[Fictional Data]
Experimental Protocol: Synthesis of an EGFR Inhibitor (Example: EGFR-1)

Step 1: Synthesis of N-(3-ethynylphenyl)-5-chlorothieno[2,3-d]pyrimidin-4-amine

  • Dissolve this compound (1.0 g, 4.56 mmol) and 3-ethynylaniline (0.64 g, 5.47 mmol) in 2-propanol (25 mL).

  • Add a few drops of concentrated HCl as a catalyst.

  • Reflux the mixture for 6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the desired intermediate.

Step 2: Suzuki-Miyaura Coupling to yield N-(3-ethynylphenyl)-5-(4-(3-morpholinopropoxy)phenyl)thieno[2,3-d]pyrimidin-4-amine (EGFR-1)

  • Combine N-(3-ethynylphenyl)-5-chlorothieno[2,3-d]pyrimidin-4-amine (0.5 g, 1.74 mmol), (4-(3-morpholinopropoxy)phenyl)boronic acid (0.58 g, 2.09 mmol), and sodium carbonate (0.55 g, 5.22 mmol) in a mixture of 1,4-dioxane (15 mL) and water (5 mL).

  • Bubble argon through the solution for 20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.13 g, 0.174 mmol).

  • Heat the reaction at 85 °C for 16 hours under an argon atmosphere.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography (dichloromethane/methanol) to yield the final product.

III. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR signaling is a clinically validated anti-cancer strategy.

Signaling Pathway

VEGFR_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PLCg PLCγ VEGFR->PLCg activates PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Angiogenesis Angiogenesis RAF_MEK_ERK->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR inhibits

Caption: VEGFR signaling pathway inhibition.

Biological Activity
Compound IDR1 GroupR2 GroupVEGFR-2 IC50 (nM)Reference
VEGFR-1 Cyclopropylamine4-Fluoro-3-(trifluoromethyl)phenyl15.6[Fictional Data]
VEGFR-2 2-Methoxyethylamine5-Indazolyl9.8[Fictional Data]
VEGFR-3 (S)-3-aminopyrrolidine4-Chloro-3-methoxyphenyl11.2[Fictional Data]
Experimental Protocol: Synthesis of a VEGFR Inhibitor (Example: VEGFR-1)

Step 1: Synthesis of 5-chloro-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine

  • In a sealed tube, add this compound (1.0 g, 4.56 mmol), cyclopropylamine (0.38 mL, 5.47 mmol), and diisopropylethylamine (1.59 mL, 9.12 mmol) in N-methyl-2-pyrrolidone (NMP) (10 mL).

  • Heat the mixture to 120 °C for 12 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the intermediate product.

Step 2: Suzuki-Miyaura Coupling to yield N-cyclopropyl-5-(4-fluoro-3-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (VEGFR-1)

  • To a microwave vial, add 5-chloro-N-cyclopropylthieno[2,3-d]pyrimidin-4-amine (0.5 g, 2.21 mmol), (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid (0.55 g, 2.65 mmol), and cesium carbonate (2.16 g, 6.63 mmol).

  • Add 1,4-dioxane (12 mL) and water (4 mL).

  • Purge the mixture with nitrogen for 10 minutes.

  • Add chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) (XPhos Pd G2) (0.17 g, 0.221 mmol).

  • Seal the vial and heat in a microwave reactor at 100 °C for 1 hour.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the final compound.

Disclaimer: The compound IDs and their corresponding biological data presented in the tables are for illustrative purposes only and are designated as "Fictional Data." The experimental protocols are based on established chemical transformations and are provided as a guide for researchers. Actual reaction conditions may require optimization. Always follow appropriate laboratory safety procedures.

Application Notes and Protocols for the Synthesis of 4-amino-5-chloro-thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the synthesis of 4-amino-5-chloro-thieno[2,3-d]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The methodologies outlined are based on established synthetic routes, including the versatile Gewald reaction, cyclization, chlorination, and selective amination.

Introduction

Thieno[2,3-d]pyrimidines are heterocyclic compounds that are structurally analogous to purines. This structural similarity has led to their extensive investigation as potential therapeutic agents. The 4-amino-thieno[2,3-d]pyrimidine scaffold, in particular, has been identified as a privileged structure for the development of potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis. The introduction of a chloro substituent at the 5-position can further modulate the biological activity and pharmacokinetic properties of these derivatives.

This document provides a step-by-step guide for the synthesis of a key intermediate, 2,4-dichloro-thieno[2,3-d]pyrimidine, and its subsequent selective amination to yield the desired 4-amino-2-chloro-thieno[2,3-d]pyrimidine derivatives. While the protocol focuses on a 5-unsubstituted thieno[2,3-d]pyrimidine core, the synthesis of 5-chloro derivatives can be achieved by utilizing appropriately substituted starting materials in the initial Gewald reaction.

Synthetic Pathway Overview

The general synthetic strategy for 4-amino-5-chloro-thieno[2,3-d]pyrimidine derivatives is a multi-step process. The workflow begins with the construction of the thiophene ring, followed by the formation of the fused pyrimidine ring system. Subsequent functional group manipulations yield the target compounds.

Synthesis_Workflow A Gewald Reaction B 2-Aminothiophene Intermediate A->B Formation of thiophene ring C Cyclization B->C D Thieno[2,3-d]pyrimidin-4-one C->D Formation of pyrimidine ring E Chlorination D->E F 4-Chloro-thieno[2,3-d]pyrimidine Intermediate E->F Installation of chloro group G Selective Amination F->G H Target 4-Amino-5-chloro- thieno[2,3-d]pyrimidine G->H Introduction of amino group

Caption: General synthetic workflow for 4-amino-5-chloro-thieno[2,3-d]pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2,4-dihydroxy-thieno[2,3-d]pyrimidine

This protocol describes the synthesis of the dihydroxy thienopyrimidine intermediate, a crucial precursor for subsequent chlorination.

Materials:

  • Methyl 2-aminothiophene-3-carboxylate

  • Urea

  • Heating mantle

  • Round-bottom flask

  • Condenser

Procedure:

  • A mixture of methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1 mol) is placed in a round-bottom flask.[1]

  • The mixture is heated to 200°C for 2 hours.[1]

  • After cooling, the solid reaction mass is collected.

Expected Yield: The yield for this step is typically moderate to high.

Protocol 2: Synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine

This protocol details the chlorination of the dihydroxy intermediate to produce the key 2,4-dichloro derivative.

Materials:

  • 2,4-dihydroxy-thieno[2,3-d]pyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Reflux apparatus

  • Ice bath

Procedure:

  • A mixture of 2,4-dihydroxy-thieno[2,3-d]pyrimidine (0.05 mol) and phosphorus oxychloride (100 ml) is refluxed for 10 hours, resulting in a clear solution.[1]

  • The excess phosphorus oxychloride is removed under reduced pressure.[1]

  • The residue is carefully poured onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried.

Quantitative Data:

CompoundStarting MaterialReagentSolventReaction TimeTemperatureYieldMelting Point (°C)
2,4-dichlorothieno[2,3-d]pyrimidine2,4-dihydroxy-thieno[2,3-d]pyrimidinePOCl₃None10 hReflux55%161-162

Table 1: Summary of quantitative data for the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine.[1]

Protocol 3: Synthesis of 2-chloro-N-substituted-thieno[2,3-d]pyrimidin-4-amine Derivatives

This protocol outlines the selective amination at the C4 position of the 2,4-dichloro intermediate to yield the target 4-amino derivatives. The C4 position is generally more reactive towards nucleophilic substitution.

Materials:

  • 2,4-dichlorothieno[2,3-d]pyrimidine

  • Substituted amine (e.g., aniline, p-toluidine)

  • N,N-Diisopropylethylamine (DIPEA)

  • tert-Butanol (tert-BuOH)

  • Stirring apparatus

Procedure:

  • To a solution of 2,4-dichlorothieno[2,3-d]pyrimidine (1 mmol) and N,N-Diisopropylethylamine (1.3 mmol) in tert-Butanol (15 ml) at room temperature, add the desired substituted amine (1 mmol).[2]

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography or recrystallization.

Quantitative Data for Representative Derivatives:

CompoundStarting AmineYield
2-chloro-N-phenylthieno[2,3-d]pyrimidin-4-amineAniline-
2-chloro-N-p-tolylthieno[2,3-d]pyrimidin-4-aminep-Toluidine-
2-chloro-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine4-Methoxyaniline-

Table 2: Representative yields for the synthesis of 4-amino derivatives. Note: Specific yield data was not provided in the source but the procedure is described as providing good yields.[2]

Application in Drug Discovery: Inhibition of VEGFR-2 Signaling

4-Amino-thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anti-cancer drug development. These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation and subsequent activation of downstream signaling pathways.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation event creates docking sites for various signaling proteins, initiating a cascade of intracellular signals that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates ThienoPy 4-Amino-5-chloro- thieno[2,3-d]pyrimidine Derivative ThienoPy->VEGFR2 Inhibits (ATP-competitive) Akt Akt PI3K->Akt Activates Raf Raf Ras->Raf Activates Survival Cell Survival Akt->Survival MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-amino-5-chloro-thieno[2,3-d]pyrimidine derivatives.[3][4][5][6][7]

By inhibiting VEGFR-2, these thienopyrimidine derivatives can effectively block the downstream signaling events, thereby suppressing tumor-induced angiogenesis and inhibiting tumor growth. The detailed protocols and biological context provided in these application notes are intended to facilitate further research and development of this promising class of compounds as anti-cancer agents.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,5-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4,5-dichlorothieno[2,3-d]pyrimidine, a versatile scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The thieno[2,3-d]pyrimidine core is a key structural motif in a variety of biologically active molecules, and the ability to selectively functionalize the 4 and 5 positions through cross-coupling reactions opens up a vast chemical space for drug discovery and development.

This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, including optimized reaction conditions, quantitative data, and step-by-step experimental procedures.

Regioselectivity of Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions of this compound, the chlorine atom at the 4-position is generally more reactive than the one at the 5-position. This preferential reactivity is attributed to the electronic properties of the heterocyclic system. The pyrimidine ring is electron-deficient, making the attached chlorine atoms susceptible to oxidative addition to the palladium catalyst. The C4 position is electronically activated to a greater extent, leading to selective monosubstitution at this site under controlled reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C4 and/or C5 positions of the thieno[2,3-d]pyrimidine core.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) of 4-Aryl-5-chlorothieno[2,3-d]pyrimidine
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101692
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF901088
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure for Monosubstitution at C4)
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), the palladium catalyst, and the ligand (if applicable).

  • Addition of Reagents: Add the base and the anhydrous, degassed solvent.

  • Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-chlorothieno[2,3-d]pyrimidine.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine this compound, arylboronic acid, catalyst, and ligand in a dry Schlenk flask. prep2 Add base and degassed solvent. prep1->prep2 reaction Stir at elevated temperature and monitor by TLC/LC-MS. prep2->reaction workup1 Cool, dilute with organic solvent, and wash with water and brine. reaction->workup1 workup2 Dry organic layer, concentrate, and purify by column chromatography. workup1->workup2 product product workup2->product 4-Aryl-5-chlorothieno[2,3-d]pyrimidine

A typical workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a direct route to 4-amino- and 5-amino-thieno[2,3-d]pyrimidine derivatives, which are valuable building blocks in medicinal chemistry.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%) of 4-Amino-5-chlorothieno[2,3-d]pyrimidine
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene1001890
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1102482
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)t-BuOH901688
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure for Monosubstitution at C4)
  • Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precatalyst, the ligand, and the base.

  • Addition of Reagents: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring for the specified time. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex1 L_nPd(Ar)(Cl) oxidative_addition->pd_complex1 amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination HNR'R'' / Base pd_amido L_nPd(Ar)(NR'R'') amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product reactant Ar-Cl + HNR'R'' reactant->oxidative_addition

The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon triple bonds, enabling the introduction of alkynyl groups onto the thieno[2,3-d]pyrimidine scaffold. These alkynyl-substituted products can serve as versatile intermediates for further synthetic transformations.

Data Presentation: Sonogashira Coupling Conditions for 4-Chlorothieno[2,3-d]pyrimidines

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) of 4-Alkynylthieno[2,3-d]pyrimidine | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd/C (10%) | CuI (5) | PPh₃ (20) | Et₃N (3) | MeOH | 65 | 12 | 90 | | 2 | 1-Hexyne | Pd/C (10%) | CuI (5) | PPh₃ (20) | Et₃N (3) | MeOH | 65 | 10 | 85 | | 3 | Propargyl alcohol | Pd/C (10%) | CuI (5) | PPh₃ (20) | Et₃N (3) | MeOH | 65 | 10 | 87 |

Note: The data presented is for the coupling of various 4-chlorothieno[2,3-d]pyrimidine derivatives. It is anticipated that this compound will exhibit similar reactivity at the C4 position under these conditions.

Experimental Protocol: Sonogashira Coupling (General Procedure for Monosubstitution at C4)
  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., methanol or THF), add the terminal alkyne (1.2-1.5 equiv.), the palladium catalyst, the copper(I) co-catalyst, and the ligand under an inert atmosphere.

  • Addition of Base: Add the amine base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Stir the reaction mixture at the specified temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired 4-alkynyl-5-chlorothieno[2,3-d]pyrimidine.[1][2]

Diagram: Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow start Start reagents Combine this compound, terminal alkyne, catalysts, and ligand in solvent. start->reagents add_base Add amine base. reagents->add_base reaction Stir at specified temperature. Monitor reaction progress. add_base->reaction concentrate Concentrate the reaction mixture. reaction->concentrate purify Purify by column chromatography. concentrate->purify product 4-Alkynyl-5-chlorothieno[2,3-d]pyrimidine purify->product

A generalized workflow for the Sonogashira coupling reaction.

Sequential Cross-Coupling for Disubstituted Derivatives

The differential reactivity of the chlorine atoms at the C4 and C5 positions allows for the sequential synthesis of 4,5-disubstituted thieno[2,3-d]pyrimidines. Typically, the more reactive C4 position is functionalized first, followed by a second cross-coupling reaction at the C5 position under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system). This stepwise approach enables the introduction of two different substituents, leading to a diverse library of compounds.

Diagram: Sequential Cross-Coupling Strategy

Sequential_Coupling start This compound step1 First Cross-Coupling (e.g., Suzuki at C4) start->step1 intermediate 4-Substituted-5-chlorothieno[2,3-d]pyrimidine step1->intermediate step2 Second Cross-Coupling (e.g., Buchwald-Hartwig at C5) intermediate->step2 product 4,5-Disubstituted thieno[2,3-d]pyrimidine step2->product

A strategy for the synthesis of disubstituted thieno[2,3-d]pyrimidines.

References

Application of 4,5-Dichlorothieno[2,3-d]pyrimidine in Anti-inflammatory Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5-dichlorothieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-inflammatory agents. Its derivatives have been shown to modulate key inflammatory pathways, offering promising therapeutic avenues for a range of inflammatory and autoimmune diseases. This document provides detailed application notes on the therapeutic rationale and protocols for the biological evaluation of this compound derivatives.

Therapeutic Rationale and Mechanism of Action

Derivatives of the thieno[2,3-d]pyrimidine core have been identified as potent inhibitors of several key mediators of the inflammatory response. The primary mechanisms of action include:

  • Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1] These pathways are crucial for the innate immune response, and their dysregulation is implicated in numerous inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1][2] By inhibiting IRAK4, thieno[2,3-d]pyrimidine derivatives can block the downstream activation of NF-κB and MAPK signaling, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4]

  • Modulation of Cyclooxygenase (COX) Enzymes: Certain thieno[2,3-d]pyrimidine derivatives have demonstrated inhibitory activity against COX-1 and COX-2 enzymes.[5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5][6]

  • Suppression of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4] Some thieno[2,3-d]pyrimidine analogues have been shown to inhibit iNOS expression and subsequent NO production in macrophages.[4][7]

  • Inhibition of NF-κB and MAPK Signaling Pathways: The NF-κB and MAPK signaling cascades are central regulators of inflammatory gene expression.[4][8] Thieno[2,3-d]pyrimidine compounds have been found to suppress the activation of these pathways, leading to a broad-spectrum anti-inflammatory effect.[4][8]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo anti-inflammatory activities of representative thieno[2,3-d]pyrimidine derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTargetAssayIC50 / ActivityReference
Series 1 IRAK4Kinase AssayIC50 values in the low micromolar to nanomolar range[1]
Compound 4c PGE2 ProductionELISA in rat blood serum19 pg/mL (Comparable to Diclofenac at 12 pg/mL)[9]
Compounds 5 & 6 COX-2In vitro inhibition assayIC50 = 0.04 ± 0.09 µmol and 0.04 ± 0.02 µmol respectively[5]
Compounds A2, A6, B7 NO ProductionGriess Assay in RAW264.7 cellsSignificant inhibition of NO secretion[4][7]
Compounds A2, A6, B7 IL-6 & TNF-αELISA in RAW264.7 cellsSignificant inhibition of cytokine secretion[7][8]
Compound 22o iNOSiNOS inhibitory assayIC50 = 0.96 µM[10]

Table 2: In Vivo Anti-inflammatory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDAnimal ModelReadoutActivityReference
Compound 4c Carrageenan-induced paw edema in ratsPaw volume reduction42% protection at 3h (88% of diclofenac activity)[9]
Compounds 4f, 4a, 4i, 4e Carrageenan-induced paw edema in ratsPaw volume reduction71%, 69%, 63%, and 61% of diclofenac activity at 4h respectively[9]
Compound A6 Rat paw swellingPaw volume reductionSimilar activity to Indomethacin[4][8]

Signaling Pathways and Experimental Workflows

IRAK4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1_2 IRAK1 / IRAK2 IRAK4->IRAK1_2 phosphorylates TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB activates AP1 AP-1 MAPK->AP1 activates Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes AP1->Inflammatory_Genes Thienopyrimidine Thieno[2,3-d]pyrimidine Derivative Thienopyrimidine->IRAK4 inhibits

Caption: IRAK4 Signaling Pathway Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay IRAK4 Kinase Assay (IC50 determination) Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Kinase_Assay->Cell_Culture COX_Assay COX-1/COX-2 Inhibition Assay (IC50 determination) COX_Assay->Cell_Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay Western_Blot Western Blot Analysis (NF-κB, MAPK activation) LPS_Stimulation->Western_Blot Animal_Model Carrageenan-induced Paw Edema in Rodents NO_Assay->Animal_Model Cytokine_Assay->Animal_Model Western_Blot->Animal_Model Dosing Compound Administration Animal_Model->Dosing Measurement Paw Volume Measurement Dosing->Measurement Efficacy Determination of Anti-inflammatory Efficacy Measurement->Efficacy

Caption: Experimental Workflow for Anti-inflammatory Drug Discovery.

Experimental Protocols

In Vitro IRAK4 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and provides a method to determine the in vitro potency of test compounds against IRAK4.[2][9]

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • 5x Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl2, 50 mM β-glycerophosphate, 20 mM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water.

    • Prepare serial dilutions of the test compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate (MBP).

  • Assay Plate Setup:

    • Add the diluted test compound or vehicle (for positive and negative controls) to the assay plate.

    • Add the master mix to all wells.

  • Kinase Reaction:

    • Initiate the reaction by adding the diluted IRAK4 enzyme to the wells containing the test compound and positive controls. For the negative control, add 1x Kinase Assay Buffer without the enzyme.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This step depletes the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the acute anti-inflammatory activity of test compounds.[1][5][7]

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

Procedure:

  • Animal Acclimatization:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration:

    • Administer the test compounds, vehicle, or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of test compounds on cultured macrophages.[11][12]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (lysis buffer, antibodies for p-p65, p65, IκBα, β-actin)

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 96-well or 24-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours (for NO and cytokine assays) or 30-60 minutes (for Western blotting).

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration (a stable metabolite of NO) using the Griess reagent according to the manufacturer's protocol.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's instructions.

  • Western Blot Analysis for NF-κB Activation:

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated p65, total p65, IκBα, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to assess the level of NF-κB activation.

In Vitro COX-2 Inhibition Assay

This protocol outlines a method to screen for the inhibitory activity of compounds against the COX-2 enzyme.[4][13]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Test compounds

  • Fluorometric probe (e.g., Amplex™ Red)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Dilute the COX-2 enzyme in COX Assay Buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the COX Assay Buffer, Heme, and the diluted COX-2 enzyme.

    • Add the test compounds or vehicle control and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Add the fluorometric probe.

    • Initiate the reaction by adding arachidonic acid.

  • Signal Detection:

    • Immediately measure the fluorescence intensity kinetically using a fluorescence plate reader (e.g., Ex/Em = 535/590 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

References

Application Notes and Protocols: Regioselective Amination of 4,5-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental setup for the regioselective amination of 4,5-Dichlorothieno[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The protocol focuses on the nucleophilic aromatic substitution (SNAr) at the C4 position, which is generally the more reactive site. This application note includes a comprehensive experimental protocol, a summary of expected outcomes based on related literature, and a visual representation of the experimental workflow.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of this core structure is crucial for the development of novel therapeutic agents. Amination of the 4,5-dichlorinated precursor is a key step in creating diverse libraries of compounds for drug discovery. Nucleophilic aromatic substitution (SNAr) is a widely employed method for this transformation, offering a direct route to introduce various amine functionalities. The regioselectivity of this reaction is a critical aspect, with the C4 position being more susceptible to nucleophilic attack than the C2 position in similar dichloropyrimidine systems.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol outlines a general procedure for the mono-amination of this compound with a primary or secondary amine. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent (e.g., tert-Butanol, Isopropanol, N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add the anhydrous solvent (e.g., tert-Butanol) to dissolve the starting material.

  • Reagent Addition: Add the amine (1.0-1.2 equivalents) to the stirred solution, followed by the dropwise addition of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 100 °C. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-5-chlorothieno[2,3-d]pyrimidine derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amination of related 2,4-dichlorothieno[2,3-d]pyrimidines, which can serve as a guideline for the amination of this compound.[1]

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineDIPEAtert-BuOHRoom Temp.12~85-95
p-ToluidineDIPEAtert-BuOHRoom Temp.12~80-90
4-MethoxyanilineDIPEAtert-BuOHRoom Temp.12~88-98
4-(Trifluoromethoxy)anilineDIPEAtert-BuOHRoom Temp.12~82-92
4-(Trifluoromethyl)anilineDIPEAtert-BuOHRoom Temp.12~75-85

Note: Yields are based on reactions with 2,4-dichlorothieno[2,3-d]pyrimidine and are indicative. Actual yields for this compound may vary.

Mandatory Visualization

Experimental Workflow for Amination

The following diagram illustrates the general workflow for the amination of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start_pyrimidine This compound reaction_setup Reaction Setup (Inert Atmosphere) start_pyrimidine->reaction_setup start_amine Amine (Primary/Secondary) start_amine->reaction_setup start_base Base (DIPEA/TEA) start_base->reaction_setup start_solvent Anhydrous Solvent start_solvent->reaction_setup heating Heating (RT to 100°C) reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification final_product 4-Amino-5-chloro- thieno[2,3-d]pyrimidine purification->final_product characterization Characterization (NMR, MS) final_product->characterization

Caption: General workflow for the amination of this compound.

References

Application Notes and Protocols for the Synthesis of Antimicrobial Agents Using a Dichlorothieno[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Its structural similarity to endogenous purine bases allows it to interact with a variety of biological targets. A common and effective strategy for developing novel therapeutic agents from this scaffold involves the synthesis of a versatile, reactive intermediate that can be readily diversified.

This document focuses on the use of a 2,4-dichlorothieno[2,3-d]pyrimidine scaffold as a key building block for the synthesis of potential antimicrobial agents. While various isomers exist, the 2,4-dichloro derivative is a well-documented and highly reactive intermediate. The two chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic introduction of diverse functional groups. The C4 position is generally more reactive than the C2 position, often enabling selective functionalization.

These application notes provide detailed protocols for the synthesis of the 2,4-dichlorothieno[2,3-d]pyrimidine intermediate, its subsequent derivatization via nucleophilic substitution, and the evaluation of the antimicrobial potency of the resulting compounds.

Overall Synthesis and Evaluation Workflow

The general workflow for developing antimicrobial agents from this scaffold involves a three-stage process: synthesis of the reactive intermediate, diversification through nucleophilic substitution, and biological screening.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Derivatization cluster_2 Stage 3: Biological Evaluation A Thieno[2,3-d]pyrimidine-2,4-diol (Starting Material) B 2,4-Dichlorothieno[2,3-d]pyrimidine (Reactive Intermediate) A->B Chlorination (Protocol 1) D Library of 4-Substituted Thieno[2,3-d]pyrimidine Derivatives B->D Nucleophilic Substitution (Protocol 2) C Nucleophiles (e.g., Amines, Thiols) C->D E Antimicrobial Screening (MIC Assay - Protocol 3) D->E Testing F Hit Compounds E->F Identification

Figure 1. Overall workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine Scaffold

This protocol describes the chlorination of thieno[2,3-d]pyrimidine-2,4-diol to produce the key 2,4-dichloro intermediate. The reaction utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[1]

Materials:

  • Thieno[2,3-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Ice water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Place thieno[2,3-d]pyrimidine-2,4-diol (1 equivalent) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, approx. 10-15 equivalents).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, ~3-4 drops).

  • Heat the mixture to reflux (approximately 120°C) and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice water with constant stirring to quench the excess POCl₃. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • A precipitate of 2,4-dichlorothieno[2,3-d]pyrimidine will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum to yield 2,4-dichlorothieno[2,3-d]pyrimidine as a solid. The product can be further purified by recrystallization if necessary.[1]

Chemical Synthesis Pathway

The following diagram illustrates the two-step synthesis approach, starting with the formation of the dichloro scaffold followed by selective nucleophilic substitution at the more reactive C4 position.

G start Thieno[2,3-d]pyrimidine-2,4-diol reagent1 POCl₃, DMF (cat.) Reflux start->reagent1 inter 2,4-Dichlorothieno[2,3-d]pyrimidine reagent2 R-NH₂ or R-SH Base, Solvent inter->reagent2 end 4-Amino/Thio-Substituted-2-chloro- thieno[2,3-d]pyrimidine reagent1->inter reagent2->end

Figure 2. General reaction scheme for derivatization.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general method for the selective substitution of the 4-chloro group of the 2,4-dichlorothieno[2,3-d]pyrimidine scaffold with various amine nucleophiles.

Materials:

  • 2,4-Dichlorothieno[2,3-d]pyrimidine (1 equivalent)

  • Desired amine nucleophile (e.g., aniline, benzylamine, piperidine) (1.1-1.2 equivalents)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5 equivalents)

  • Round-bottom flask

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve 2,4-dichlorothieno[2,3-d]pyrimidine (1 eq.) in the chosen anhydrous solvent in a round-bottom flask.

  • Add the amine nucleophile (1.1-1.2 eq.) and the base (e.g., TEA, 1.5 eq.) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • Alternatively, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-substituted-2-chlorothieno[2,3-d]pyrimidine derivative.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)

  • Fungal strains (e.g., Candida albicans, Aspergillus flavus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Pipettes

  • Incubator

Procedure:

  • Prepare a series of twofold dilutions of each synthesized compound in the appropriate broth medium directly in the wells of a 96-well plate. The final concentration range typically spans from 256 µg/mL to 0.5 µg/mL.

  • Prepare a standardized microbial inoculum (e.g., adjusted to a 0.5 McFarland standard, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).

  • Inoculate each well (containing 100 µL of the diluted compound) with 10 µL of the standardized inoculum.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested as a reference.

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.

Data Presentation: Antimicrobial Activity

The following tables summarize the reported antimicrobial activities of various thieno[2,3-d]pyrimidine derivatives, demonstrating the potential of this scaffold. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antibacterial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDR Group at C4S. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)K. pneumoniae (Gram -)Reference
7e Hydrazino -> Triazolo-phenyl100200200100[1]
7i Hydrazino -> Triazolo-(4-Cl-phenyl)5010010050[1]
7j Hydrazino -> Triazolo-(4-F-phenyl)5010010050[1]
Ciprofloxacin (Standard)25252525[1]

Table 2: Antifungal Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDR Group at C4C. albicansA. flavusReference
7e Hydrazino -> Triazolo-phenyl100200[1]
7i Hydrazino -> Triazolo-(4-Cl-phenyl)50100[1]
7j Hydrazino -> Triazolo-(4-F-phenyl)50100[1]
Fluconazole (Standard)50100[1]

Note: The compounds listed are complex derivatives synthesized from the 4-hydrazino intermediate, which itself is derived from the 4-chloro scaffold.

Conclusion

The 2,4-dichlorothieno[2,3-d]pyrimidine scaffold is a valuable and versatile platform for the synthesis of novel antimicrobial agents. The protocols provided herein offer a clear pathway for the creation and evaluation of compound libraries through robust chlorination and nucleophilic substitution reactions. The biological data from related derivatives indicate that modifications, particularly with halogenated phenyl groups, can lead to compounds with significant antibacterial and antifungal activity, warranting further exploration of this chemical space for the development of new anti-infective therapies.[1]

References

Application Notes and Protocols for the Use of 4,5-Dichlorothieno[2,3-d]pyrimidine in Creating EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 4,5-dichlorothieno[2,3-d]pyrimidine scaffold in the design and synthesis of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to guide researchers in this area of drug discovery.

Introduction

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its structural resemblance to the native adenine core of ATP allows for effective competition at the ATP-binding site of kinases like EGFR. The 4,5-disubstituted thieno[2,3-d]pyrimidine derivatives have shown significant promise as EGFR inhibitors, with some exhibiting potent activity against clinically relevant mutations, including the drug-resistant T790M and L858R mutations.[1][2][3] This document outlines the synthetic strategies and biological evaluation methods for developing novel EGFR inhibitors based on this versatile scaffold.

Data Presentation: Efficacy of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various thieno[2,3-d]pyrimidine derivatives against EGFR and different cancer cell lines. This data highlights the structure-activity relationships (SAR) and the potential of these compounds as anti-cancer agents.

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR Kinase

Compound IDEGFR WT IC50 (nM)EGFR L858R IC50 (nM)EGFR T790M IC50 (nM)EGFR L858R/T790M IC50 (nM)Reference
Compound B1 >1000--13[1][2][3]
Compound 5b 37.19-204.10-[4]
Optimized Candidate 0.30.3--[5][6]
Compound 118 0.7---[7]
Compound 123 0.9---[7]

Table 2: Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound B1 H1975 (L858R/T790M)0.087[1][3]
Compound 5b MCF-7-[4]
Compound 5b A549-[4]
Compound 2a A54913.40[8]
Compound 4d PC314.13[8]
Compound 5f MCF-7-[9]

Experimental Protocols

General Synthesis of 4-Anilino-5-substituted-thieno[2,3-d]pyrimidines

This protocol describes a general method for the synthesis of 4-anilino-5-substituted-thieno[2,3-d]pyrimidine derivatives, a common structural motif for potent EGFR inhibitors.

Materials:

  • This compound

  • Substituted anilines

  • Appropriate boronic acid or organotin reagent for Suzuki or Stille coupling

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Na2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane, Toluene, DMF, Ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suzuki Coupling at C5-position:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture), add the desired boronic acid (1.1 eq), a palladium catalyst (0.05 eq), and a base (2.0 eq).

    • Degas the mixture and reflux under an inert atmosphere for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 5-substituted-4-chlorothieno[2,3-d]pyrimidine intermediate.

  • Nucleophilic Aromatic Substitution at C4-position:

    • Dissolve the 5-substituted-4-chlorothieno[2,3-d]pyrimidine intermediate (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF).

    • Add the appropriate substituted aniline (1.1-1.5 eq) and a base if necessary (e.g., DIPEA).

    • Heat the reaction mixture at a temperature ranging from 80 °C to reflux for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent.

    • Filter the solid, wash with water and a cold solvent (e.g., ethanol or ether), and dry under vacuum to yield the final 4-anilino-5-substituted-thieno[2,3-d]pyrimidine derivative.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the EGFR kinase and the Poly(Glu, Tyr) substrate in the kinase buffer.

  • Add varying concentrations of the test compounds (typically in a serial dilution) to the wells of a 96-well plate. Include a positive control (e.g., a known EGFR inhibitor like erlotinib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This protocol describes the MTT assay to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, H1975, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration.

Visualizations

The following diagrams illustrate the key processes involved in the development of thieno[2,3-d]pyrimidine-based EGFR inhibitors.

Synthesis_Pathway start This compound intermediate 5-Aryl-4-chlorothieno[2,3-d]pyrimidine start->intermediate Suzuki Coupling (R-B(OH)2, Pd catalyst) final_product 4-Anilino-5-arylthieno[2,3-d]pyrimidine (EGFR Inhibitor) intermediate->final_product Nucleophilic Substitution (Substituted Aniline)

Caption: General synthetic route for thieno[2,3-d]pyrimidine EGFR inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

Experimental_Workflow A Synthesis of Thienopyrimidine Library B In Vitro Kinase Assay (EGFR Inhibition) A->B C Cell-Based Assays (Anti-proliferation) B->C E Structure-Activity Relationship (SAR) Analysis C->E D Lead Compound Identification F Lead Optimization D->F E->D F->A Iterative Design

Caption: Workflow for the discovery of thienopyrimidine-based EGFR inhibitors.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 4,5-Dichlorthieno[2,3-d]pyrimidin für Struktur-Aktivitäts-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Leitfaden zur Derivatisierung des 4,5-Dichlorthieno[2,3-d]pyrimidin-Kerns, einer Schlüsselstruktur für die Entwicklung neuer niedermolekularer Wirkstoffe. Der Fokus liegt auf der systematischen Modifikation der Positionen 4 und 5 zur Durchführung von Struktur-Aktivitäts-Beziehungsstudien (SAR), die für die Optimierung von Leitstrukturen in der medizinischen Chemie unerlässlich sind.

Einleitung

Thieno[2,3-d]pyrimidine sind eine wichtige Klasse von heterozyklischen Verbindungen, die als Bioisostere von Purinen in vielen pharmakologisch aktiven Molekülen zu finden sind.[1][2] Derivate dieses Grundgerüsts haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter als Inhibitoren von Proteinkinasen, was sie zu vielversprechenden Kandidaten für die Entwicklung von Medikamenten gegen Krebs und Entzündungskrankheiten macht.

Das 4,5-Dichlorthieno[2,3-d]pyrimidin ist ein besonders nützliches Ausgangsmaterial für SAR-Studien, da die beiden Chloratome als reaktive Stellen für die Einführung verschiedener funktioneller Gruppen durch nukleophile aromatische Substitution (SNAr) dienen. Die unterschiedliche Reaktivität der C4- und C5-Positionen ermöglicht eine selektive oder schrittweise Funktionalisierung, was die Erstellung einer diversen Bibliothek von Analoga zur Untersuchung der Auswirkungen spezifischer struktureller Änderungen auf die biologische Aktivität erleichtert.

Synthesestrategien und experimentelle Protokolle

Die Derivatisierung von 4,5-Dichlorthieno[2,3-d]pyrimidin erfolgt typischerweise durch nukleophile Substitution der Chloratome. Die C4-Position ist im Allgemeinen reaktiver gegenüber Nukleophilen als die C5-Position, was eine regioselektive Funktionalisierung ermöglicht.[3]

Protokoll 1: Selektive Mono-Aminierung an der C4-Position

Dieses Protokoll beschreibt die allgemeine Vorgehensweise für die selektive Substitution des Chloratoms an der C4-Position mit einem primären oder sekundären Amin.

Materialien:

  • 4,5-Dichlorthieno[2,3-d]pyrimidin

  • Gewünschtes primäres oder sekundäres Amin (1,1 Äquivalente)

  • Base (z. B. Diisopropylethylamin (DIPEA) oder Kaliumcarbonat (K₂CO₃), 2-3 Äquivalente)

  • Lösungsmittel (z. B. N,N-Dimethylformamid (DMF), Dioxan oder Ethanol)

  • Inertgas (Argon oder Stickstoff)

  • Standard-Glasgeräte für die organische Synthese

Durchführung:

  • In einem trockenen, mit Inertgas gespülten Rundkolben werden 4,5-Dichlorthieno[2,3-d]pyrimidin (1,0 Äquivalent) und die Base in dem gewählten Lösungsmittel suspendiert.

  • Das Amin (1,1 Äquivalente), gelöst in einer kleinen Menge des Lösungsmittels, wird langsam zu der gerührten Suspension bei Raumtemperatur zugetropft.

  • Die Reaktionsmischung wird bei erhöhter Temperatur (typischerweise 80-120 °C) gerührt und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt und das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 4-Amino-5-chlor-thieno[2,3-d]pyrimidin-Derivat zu erhalten.

Protokoll 2: Zweite Substitution an der C5-Position

Das verbleibende Chloratom an der C5-Position kann unter forcierten Bedingungen oder unter Verwendung von Palladium-katalysierten Kreuzkupplungsreaktionen wie der Buchwald-Hartwig-Aminierung substituiert werden.[4]

Materialien:

  • 4-Amino-5-chlor-thieno[2,3-d]pyrimidin-Derivat (aus Protokoll 1)

  • Zweites Nukleophil (z. B. ein anderes Amin, 1,2-1,5 Äquivalente)

  • Palladium-Katalysator (z. B. Pd₂(dba)₃, 2-5 mol%)

  • Phosphin-Ligand (z. B. Xantphos oder BINAP, 4-10 mol%)

  • Starke Base (z. B. Natrium-tert-butanolat (NaOt-Bu), 1,4 Äquivalente)

  • Wasserfreies, entgastes Lösungsmittel (z. B. Toluol oder Dioxan)

  • Inertgas (Argon)

Durchführung:

  • In einem Schlenkrohr unter Argonatmosphäre werden der Palladium-Katalysator, der Ligand und die Base vorgelegt.

  • Das 4-Amino-5-chlor-thieno[2,3-d]pyrimidin-Derivat (1,0 Äquivalent) und das zweite Amin (1,2-1,5 Äquivalente) werden hinzugefügt.

  • Das wasserfreie, entgaste Lösungsmittel wird zugegeben.

  • Das Reaktionsgefäß wird verschlossen und die Mischung bei erhöhter Temperatur (typischerweise 100-120 °C) gerührt, bis die Reaktion abgeschlossen ist (Überwachung durch DC oder LC-MS).

  • Nach Abkühlen auf Raumtemperatur wird die Mischung durch eine kurze Kieselgelsäule filtriert, um die Palladium-Rückstände zu entfernen.

  • Das Filtrat wird im Vakuum eingeengt und der Rückstand wie in Protokoll 1 beschrieben aufgearbeitet und gereinigt, um das 4,5-disubstituierte Thieno[2,3-d]pyrimidin-Derivat zu erhalten.

Struktur-Aktivitäts-Beziehungen (SAR) - Quantitative Daten

Die systematische Derivatisierung des Thieno[2,3-d]pyrimidin-Kerns hat zur Identifizierung potenter Inhibitoren verschiedener Zielproteine geführt. Die folgende Tabelle fasst repräsentative SAR-Daten aus der Literatur zusammen.

Verbindung/DerivatZielproteinIC₅₀ (µM)ZelllinieReferenz
Tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidine-Derivate
2-((substituiert)(4-(...)-piperazin-1-yl)methyl)-6-substituierte Phenole (F4)P. falciparum (W2-Stamm)0.75-[6]
2-((substituiert)(4-(...)-piperazin-1-yl)methyl)-6-substituierte Phenole (F16)P. falciparum (W2-Stamm)0.74-[6]
5-Arylthieno[2,3-d]pyrimidine
Verschiedene DerivateEGFR-TK-MCF-7[7]
Thieno[2,3-d]pyrimidin-Derivate als VEGFR-2-Inhibitoren
Verbindung 17fVEGFR-20.11 ± 0.02HCT-116, HepG2[5]
Zytotoxizität2.80 ± 0.16HCT-116[5]
Zytotoxizität4.10 ± 0.45HepG2[5]
Pyrido[2,3-d]pyrimidin-Nukleosid-Analoga
4-Amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidin (1b)Zellproliferation0.06 - 0.08HTB-81, B16, NHF[3][8]
4-Amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidin (2b)Zellproliferation0.73HTB-81[3][8]

Hinweis: Die IC₅₀-Werte sind stark vom jeweiligen Grundgerüst und den spezifischen Substituenten abhängig. Diese Tabelle dient als Beispiel für die Art der Daten, die durch SAR-Studien generiert werden.

Visualisierungen

Experimenteller Arbeitsablauf

G cluster_0 Synthesephase cluster_1 Screening & Analyse start 4,5-Dichlorthieno [2,3-d]pyrimidin step1 Selektive Substitution an C4 (z.B. Aminierung) start->step1 Nukleophil 1 Base intermediate 4-substituiertes-5-chlor- Thieno[2,3-d]pyrimidin step1->intermediate step2 Substitution an C5 (z.B. Buchwald-Hartwig) intermediate->step2 Nukleophil 2 Pd-Katalysator, Base product 4,5-disubstituierte Derivate-Bibliothek step2->product screening Biologisches Screening (z.B. Kinase-Assay) product->screening data Quantitative Daten (z.B. IC50-Werte) screening->data sar Struktur-Aktivitäts- Beziehung (SAR) data->sar lead_opt Leitstruktur- Optimierung sar->lead_opt

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Studie.

Beispielhafter Signalweg: PI3K/Akt/mTOR-Signalweg

Thieno[2,3-d]pyrimidin-Derivate wurden als Inhibitoren von Kinasen im PI3K/Akt/mTOR-Signalweg identifiziert, der bei vielen Krebsarten fehlreguliert ist.

G cluster_pathway PI3K/Akt/mTOR Signalweg RTK Rezeptor-Tyrosinkinase (RTK) PI3K PI3K RTK->PI3K aktiviert PIP3 PIP3 PI3K->PIP3 phosphoryliert PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt aktiviert mTORC1 mTORC1 Akt->mTORC1 aktiviert Proliferation Zellproliferation Überleben mTORC1->Proliferation Inhibitor Thieno[2,3-d]pyrimidin Inhibitor Inhibitor->PI3K hemmt

Abbildung 2: Hemmung des PI3K-Signalwegs durch Thieno[2,3-d]pyrimidine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4,5-dichlorothieno[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the thieno[2,3-d]pyrimidine core?

A1: The thieno[2,3-d]pyrimidine core is typically synthesized through the cyclization of a 2-aminothiophene derivative with a suitable one-carbon synthon. A common starting material is a 2-amino-3-cyanothiophene or a 2-amino-3-carbethoxythiophene, which can be reacted with reagents like formamide, urea, or chloro-formamidine hydrochloride to form the pyrimidine ring.

Q2: Which chlorinating agents are used to introduce the chloro groups at the 4- and 5-positions?

A2: Phosphorus oxychloride (POCl₃) is the most commonly used chlorinating agent for converting the precursor, often a thieno[2,3-d]pyrimidine-4,5-dione or a hydroxy-thieno[2,3-d]pyrimidine, to this compound.[1][2][3] Sometimes, additives like N,N-dimethylformamide (DMF) or pyridine are used to facilitate the reaction.[3][4]

Q3: What are the critical parameters to control during the chlorination step?

A3: The critical parameters for a successful chlorination reaction include temperature, reaction time, and the purity of the starting material. The reaction is typically performed at reflux, and monitoring by Thin Layer Chromatography (TLC) is crucial to determine the reaction's completion.[3][5] Excess chlorinating agent may be required, and its subsequent removal is a critical step in the work-up procedure.

Troubleshooting Guide

Issue 1: Low Yield in the Final Chlorination Step

Possible Cause 1: Incomplete Reaction

  • Troubleshooting:

    • Ensure the reaction is heated to a sufficient reflux temperature (around 110-120 °C for POCl₃).[3]

    • Increase the reaction time and monitor the progress using TLC until the starting material is fully consumed.[3][5]

    • Consider the addition of a catalytic amount of DMF, which can accelerate the chlorination process.[3][4]

Possible Cause 2: Degradation of the Product

  • Troubleshooting:

    • Avoid excessively high temperatures or prolonged reaction times, as this can lead to the formation of side products.

    • Once the reaction is complete, cool the mixture promptly and carefully quench the excess POCl₃ with ice water.[5]

Possible Cause 3: Inefficient Work-up and Purification

  • Troubleshooting:

    • Ensure complete removal of POCl₃ under reduced pressure before quenching.[3][4] Toluene can be added and co-evaporated to aid in the removal of residual POCl₃.[4]

    • During aqueous work-up, maintain a low temperature to minimize hydrolysis of the chloro groups.

    • Optimize the purification method. Column chromatography with an appropriate solvent system or recrystallization from a suitable solvent can be employed to isolate the pure product.

Issue 2: Formation of Impurities

Possible Cause 1: Monochloro Byproducts

  • Troubleshooting:

    • Ensure a sufficient excess of the chlorinating agent (POCl₃) is used to drive the reaction to completion and achieve dichlorination.

    • Increase the reaction temperature or time as needed, while carefully monitoring for degradation.

Possible Cause 2: Hydrolysis of Chloro Groups

  • Troubleshooting:

    • During the work-up, use ice-cold water or a biphasic system to minimize contact time with the aqueous phase.[5]

    • Extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate as quickly as possible.

Data Presentation

Table 1: Summary of Reaction Conditions for Chlorination of Thieno[2,3-d]pyrimidine Precursors

Starting MaterialChlorinating AgentAdditive(s)Temperature (°C)Time (h)Yield (%)Reference
Thieno[3,2-d]pyrimidine-2,4-diolPOCl₃DMF120375.7[3]
4-Hydroxyquinazoline (analogue)Thionyl chlorideDMF804100[4]
5-phenyl-3H-thieno[2,3-d]pyrimidin-4-oneThionyl chlorideDMF804Quantitative[4]
Thieno[2,3-d]pyrimidine precursorsPOCl₃PyridineReflux-68-75[1]

Experimental Protocols

Protocol 1: General Procedure for the Chlorination of Thieno[3,2-d]pyrimidine-2,4-diol [3][5]

  • A mixture of thieno[3,2-d]pyrimidine-2,4-diol (1 equivalent), phosphorus oxychloride (POCl₃, ~28 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF, 3 drops) is prepared in a round-bottom flask.

  • The mixture is heated to 120 °C and stirred for 3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and concentrated under reduced pressure to remove excess POCl₃.

  • The viscous residue is carefully added to ice water with stirring.

  • The resulting precipitate is collected by filtration, washed with ice-water, and dried to obtain the crude 2,4-dichlorothieno[3,2-d]pyrimidine.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps 2_Aminothiophene_Derivative 2-Aminothiophene Derivative Cyclization Cyclization 2_Aminothiophene_Derivative->Cyclization One_Carbon_Synthon One-Carbon Synthon (e.g., Formamide, Urea) One_Carbon_Synthon->Cyclization Thieno_Pyrimidine_Core Thieno[2,3-d]pyrimidine -4,5-dione/diol Cyclization->Thieno_Pyrimidine_Core Chlorination Chlorination (POCl₃, Reflux) Thieno_Pyrimidine_Core->Chlorination Final_Product 4,5-Dichlorothieno [2,3-d]pyrimidine Chlorination->Final_Product

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield in Chlorination Check_Reaction_Completion Check TLC for Starting Material Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete  Yes Complete Complete Reaction Check_Reaction_Completion->Complete  No Increase_Time_Temp Increase Reaction Time/ Temperature or Add DMF Incomplete->Increase_Time_Temp Check_Workup Evaluate Work-up & Purification Complete->Check_Workup Increase_Time_Temp->Check_Reaction_Completion Inefficient_Workup Inefficient Procedure Check_Workup->Inefficient_Workup  Problem Found Check_Impurities Analyze for Impurities (e.g., Monochloro, Hydrolysis) Check_Workup->Check_Impurities  No Obvious Issue Optimize_Workup Optimize POCl₃ Removal & Purification Method Inefficient_Workup->Optimize_Workup End Improved Yield Optimize_Workup->End Impurities_Present Impurities Detected Check_Impurities->Impurities_Present  Yes Check_Impurities->End  No Adjust_Conditions Use Excess Chlorinating Agent/ Minimize Water Contact Impurities_Present->Adjust_Conditions Adjust_Conditions->End

References

Identifying byproducts in the chlorination of thieno[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the chlorination of thieno[2,3-d]pyrimidin-4-one to produce 4-chlorothieno[2,3-d]pyrimidine. This reaction is a crucial step in the synthesis of various biologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common reagent used for the chlorination of thieno[2,3-d]pyrimidin-4-one?

A1: The most common and effective reagent for the chlorination of thieno[2,3-d]pyrimidin-4-one is phosphorus oxychloride (POCl₃). Often, it is used in excess and can also serve as the reaction solvent.

Q2: I am getting a low yield of the desired 4-chlorothieno[2,3-d]pyrimidine. What are the possible reasons?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure the complete consumption of the starting material.

  • Hydrolysis of the product: The 4-chloro product is susceptible to hydrolysis back to the starting thieno[2,3-d]pyrimidin-4-one during the work-up. It is critical to perform the work-up under anhydrous or basic conditions until the excess POCl₃ is removed. Pouring the reaction mixture onto ice and then neutralizing with a base like sodium bicarbonate is a common procedure.[1]

  • Suboptimal reaction conditions: The purity of the starting material and the POCl₃ can significantly impact the reaction outcome. Distillation of POCl₃ before use is recommended if its purity is questionable.[2]

  • Formation of byproducts: Various side reactions can lead to the formation of unwanted byproducts, reducing the yield of the desired product.

Q3: What are the potential byproducts in the chlorination of thieno[2,3-d]pyrimidin-4-one?

A3: While the reaction is generally clean, several byproducts can form under certain conditions. These may include:

  • Unreacted starting material: Thieno[2,3-d]pyrimidin-4-one.

  • Dimeric species: Formation of P-O-P bridged dimers or other condensed products can occur, especially at high temperatures.

  • Ring-chlorinated byproducts: Although less common for this specific heterocycle under standard conditions, chlorination on the thiophene ring is a theoretical possibility.

  • Decomposition products: At excessively high temperatures or with prolonged reaction times, the heterocyclic ring system may degrade.

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during the chlorination of thieno[2,3-d]pyrimidin-4-one.

Issue Possible Cause(s) Recommended Action(s)
Low or no conversion of starting material 1. Reaction temperature is too low.2. Reaction time is insufficient.3. Inactive POCl₃ (due to moisture contamination).1. Gradually increase the reaction temperature (e.g., reflux).2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.3. Use freshly distilled or a new bottle of POCl₃.
Product hydrolyzes back to starting material during work-up 1. Premature contact with water/acid before complete removal of POCl₃.1. Remove excess POCl₃ under reduced pressure before work-up.2. Pour the reaction mixture slowly onto crushed ice with vigorous stirring, followed immediately by neutralization with a saturated solution of a weak base like NaHCO₃ or Na₂CO₃.[1]
Presence of multiple unidentified spots on TLC 1. Formation of various byproducts.2. Decomposition of starting material or product.1. Purify the crude product using column chromatography to isolate the main product and byproducts for characterization (e.g., by NMR, MS).2. Re-evaluate the reaction conditions (temperature, time) to minimize byproduct formation. Consider using a co-solvent like toluene or adding a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline).
Formation of an insoluble solid during the reaction 1. Polymerization or formation of insoluble complexes.1. Try a lower reaction temperature.2. Consider using a co-solvent to improve solubility.

Potential Byproducts and Their Identification

The following table summarizes potential byproducts and provides guidance on their identification.

Byproduct Potential Cause Relative Polarity (TLC) Identification Methods
Thieno[2,3-d]pyrimidin-4-one (Starting Material) Incomplete reaction or hydrolysis of the product.More polar than the product.Compare Rf value with an authentic sample.
Dimeric/Polymeric Species High reaction temperatures or prolonged reaction times.Can be more or less polar, often seen at the baseline.Mass spectrometry (high m/z values), NMR (complex spectra).
Ring-Chlorinated Byproducts Harsh reaction conditions (high temperature, strong Lewis acid catalysis).Less polar than the starting material, similar polarity to the product.Mass spectrometry (isotopic pattern for multiple chlorines), NMR (changes in aromatic proton signals).

Experimental Protocol: Chlorination of Thieno[2,3-d]pyrimidin-4-one

This protocol provides a general procedure for the chlorination reaction. Optimization may be required based on the specific substrate and scale.

Materials:

  • Thieno[2,3-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add thieno[2,3-d]pyrimidin-4-one (1.0 eq).

  • Add phosphorus oxychloride (10-20 eq) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Heat the reaction mixture to reflux (typically around 110-120 °C) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed (typically after 3-6 hours), cool the reaction mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and dichloromethane.

  • Neutralize the aqueous layer by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is ~7-8.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-chlorothieno[2,3-d]pyrimidine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the chlorination of thieno[2,3-d]pyrimidin-4-one.

TroubleshootingWorkflow start Start: Chlorination of Thieno[2,3-d]pyrimidin-4-one check_conversion Check Reaction Conversion by TLC start->check_conversion incomplete_reaction Incomplete Reaction: - Increase Temp/Time - Check POCl3 Quality check_conversion->incomplete_reaction No complete_reaction Reaction Complete check_conversion->complete_reaction Yes incomplete_reaction->start Adjust & Retry workup Perform Work-up complete_reaction->workup check_product Analyze Crude Product (TLC, NMR, MS) workup->check_product pure_product Pure Product Obtained check_product->pure_product Clean low_yield Low Yield of Desired Product check_product->low_yield Impure/ Low Yield byproducts Byproducts Detected check_product->byproducts Impure troubleshoot_yield Troubleshoot Yield: - Optimize Work-up - Check for Hydrolysis low_yield->troubleshoot_yield troubleshoot_byproducts Identify Byproducts: - Isolate via Chromatography - Spectroscopic Analysis byproducts->troubleshoot_byproducts troubleshoot_yield->start Optimize & Retry troubleshoot_byproducts->start Optimize & Retry

Caption: Troubleshooting workflow for the chlorination reaction.

References

Technical Support Center: Purification of Crude 4,5-Dichlorothieno[2,3-d]pyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4,5-Dichlorothieno[2,3-d]pyrimidine via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For thienopyrimidine derivatives, common solvents include alcohols like ethanol and methanol, as well as dioxane.[1] A mixed solvent system, such as ethanol/water or ethanol/chloroform, can also be effective.[2] It is recommended to perform small-scale solvent screening tests to identify the optimal solvent or solvent system for your specific crude material.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," the separation of the solute as a liquid, can occur if the solution is supersaturated at a temperature above the melting point of the solute in the solvent mixture. To address this, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a small amount of a solvent in which the compound is more soluble can also help. Seeding the solution with a pure crystal of this compound may also induce crystallization.

Q3: The yield of my recrystallized product is very low. What are the potential causes and solutions?

A3: Low recovery can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. If this is the case, you can try to carefully evaporate some of the solvent and cool the solution again.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.

  • The crude material has a low purity: If the initial material contains a large percentage of impurities, the yield of the pure compound will inherently be low.

Q4: After recrystallization, my product is still not pure. What are the next steps?

A4: If a single recrystallization does not yield a product of sufficient purity, you can either perform a second recrystallization, potentially with a different solvent system, or consider an alternative purification method. Column chromatography using silica gel is a common and effective alternative for purifying thienopyrimidine derivatives.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Concentrate the solution by carefully evaporating a portion of the solvent and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.
Crystals are very fine or powdery. The solution cooled too rapidly.Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before placing it in an ice bath.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb your product.
The product appears oily or melts in the solvent. The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point.
The compound is "oiling out".Reheat the solution to dissolve the oil, then cool it down more slowly. Consider adding a small amount of a co-solvent in which the compound is more soluble.

Data Presentation

Table 1: Qualitative Solubility of Thienopyrimidine Derivatives in Common Organic Solvents.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Notes
EthanolLow to ModerateHighA common and effective solvent for recrystallization of many thienopyrimidine derivatives.[1][2]
MethanolLow to ModerateHighSimilar to ethanol, can be a good choice for recrystallization.
DichloromethaneHighHighGenerally a good solvent for dissolving the compound, but may not be ideal for recrystallization on its own due to high solubility at low temperatures. Can be used in a mixed solvent system.
ChloroformHighHighSimilar to dichloromethane, often used as a co-solvent.[2]
Ethyl AcetateModerateHighCan be a suitable recrystallization solvent, sometimes used in combination with a non-polar solvent like hexane.
HexaneVery LowLowTypically used as an anti-solvent in a mixed solvent system to decrease the solubility of the compound upon cooling.
WaterVery LowVery LowGenerally not a suitable solvent for dichlorinated thienopyrimidines, but can be used as an anti-solvent with a miscible organic solvent like ethanol.
DioxaneModerateHighHas been used for the recrystallization of related heterocyclic compounds.[3]
Dimethylformamide (DMF)HighHighDue to its high boiling point and strong solvating power, it is generally used as a reaction solvent rather than for recrystallization. Can be used for difficult-to-dissolve compounds, followed by the addition of an anti-solvent.[3]
Dimethyl Sulfoxide (DMSO)HighHighSimilar to DMF, it is a powerful solvent but not typically used for recrystallization due to its high boiling point and difficulty of removal.[3]

Note: This table provides qualitative data based on the behavior of similar compounds. It is crucial to perform experimental solubility tests for this compound to determine the optimal solvent system.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

  • Solvent Selection: Begin by performing small-scale solubility tests to find a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. To minimize premature crystallization, use a pre-heated funnel and fluted filter paper.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Recrystallization_Workflow A Crude this compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling (Crystallization) C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempted Q1 Did crystals form? Start->Q1 A1_Yes Proceed to Filtration Q1->A1_Yes Yes A1_No Issue: No Crystallization Q1->A1_No No Q2 Is the product pure? A1_Yes->Q2 S1 Troubleshooting: - Concentrate Solution - Scratch Flask - Add Seed Crystal A1_No->S1 S1->Start Retry A2_Yes Purification Successful Q2->A2_Yes Yes A2_No Issue: Impure Product Q2->A2_No No Q3 Was the yield acceptable? A2_Yes->Q3 S2 Troubleshooting: - Re-recrystallize (different solvent) - Column Chromatography A2_No->S2 A3_Yes Process Complete Q3->A3_Yes Yes A3_No Issue: Low Yield Q3->A3_No No S3 Troubleshooting: - Check amount of solvent used - Ensure efficient filtration - Assess purity of starting material A3_No->S3

Caption: Troubleshooting logic for the purification of this compound.

References

Optimizing reaction conditions for Suzuki coupling with 4,5-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for optimizing Suzuki-Miyaura cross-coupling reactions involving 4,5-dichlorothieno[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Suzuki coupling of this compound?

Low yields in these reactions typically stem from several key factors:

  • Suboptimal Reaction Components: The choice of palladium source, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation. Additionally, impurities in reagents or solvents can poison the catalyst. Thiophene derivatives, in particular, can be problematic due to potential sulfur poisoning of the palladium catalyst.

  • Poor Substrate Reactivity: While the electron-deficient nature of the thieno[2,3-d]pyrimidine ring generally makes it a good substrate for cross-coupling, the reactivity of the two chlorine atoms can differ, and steric hindrance can play a significant role.[1]

  • Side Reactions: The primary competing reactions are the protodeboronation of the boronic acid (replacement of the boron group with hydrogen) and homo-coupling of the boronic acid.[2] Electron-withdrawing groups on the aryl boronic acid can make it more susceptible to protodeboronation, especially at higher temperatures.[2]

  • Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere (e.g., nitrogen or argon) can lead to catalyst decomposition and unwanted side reactions.

Q2: Which chlorine atom on this compound is more reactive?

While specific studies on this compound were not found, in analogous systems like 2,4-dichloropyrimidines, the C4 position is generally more reactive and undergoes oxidative addition with the palladium catalyst preferentially over the C2 position.[3] This regioselectivity is influenced by factors like bond dissociation energies and allows for sequential functionalization. It is reasonable to hypothesize a similar reactivity difference between the C4 and C5 positions of the thieno[2,3-d]pyrimidine core, but this would need experimental verification.

Q3: What are the primary side reactions, and how can they be minimized?

The two main side reactions are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. It can be minimized by:

    • Using milder bases.

    • Keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Using boronic esters (e.g., pinacol esters) which can be more stable than the corresponding boronic acids.[4]

    • Ensuring anhydrous conditions, as water can facilitate this side reaction.[5]

  • Homo-coupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It can be reduced by:

    • Slowly adding the boronic acid to the reaction mixture.

    • Using a slight excess of the dihalide substrate.

    • Optimizing the catalyst and ligand system.

Q4: How does the choice of boronic acid affect the reaction?

  • Electron-donating groups on the boronic acid generally lead to higher yields as they facilitate the transmetalation step.[2]

  • Electron-withdrawing groups can slow down transmetalation and increase the likelihood of protodeboronation, resulting in lower yields.[2]

  • Sterically hindered boronic acids , such as those with ortho substituents, can significantly decrease the reaction rate and yield.[3] In such cases, using more active catalysts, stronger bases, and higher temperatures may be necessary.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure the palladium catalyst is fresh and has been stored properly under an inert atmosphere. • Consider using a pre-catalyst that is more stable to air and moisture. • Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃).
Inappropriate Ligand • Screen a variety of phosphine ligands. For electron-rich substrates, bulky and electron-rich ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) can be effective.[6] • N-heterocyclic carbene (NHC) ligands are also a good alternative.
Incorrect Base • The choice of base is crucial. Screen inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][7] • The strength of the base can influence the reaction rate and side reactions. Weaker bases may require higher temperatures.
Suboptimal Solvent • Screen a range of solvents. Common choices include 1,4-dioxane, toluene, DMF, and mixtures with water.[1][2][8] • The solvent can affect catalyst solubility and activity. A mixture of an organic solvent and water is often beneficial.[1][8]
Oxygen Contamination • Thoroughly degas the solvent before use (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles). • Maintain a positive pressure of an inert gas throughout the reaction.
Issue 2: Formation of Monosubstituted Product Only
Potential Cause Troubleshooting Steps
Insufficient Reactivity • Increase the reaction temperature. • Increase the amount of boronic acid (e.g., use 2.2-2.5 equivalents for disubstitution). • Use a more active catalyst/ligand system.
Steric Hindrance • After the first substitution, the second position may be sterically hindered. Using a less bulky boronic acid or a catalyst with a smaller ligand might help.
Reaction Time • Extend the reaction time to allow for the second coupling to occur. Monitor the reaction by TLC or LC-MS.
Issue 3: Significant Protodeboronation
Potential Cause Troubleshooting Steps
Harsh Reaction Conditions • Lower the reaction temperature. • Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).
Presence of Water • Use anhydrous solvents and reagents. • Add a drying agent if necessary, although this is less common in modern Suzuki protocols.
Boronic Acid Instability • Use the corresponding boronate ester (e.g., pinacol ester), which is often more stable.[4]

Data Summary Tables

Table 1: Effect of Solvent on Suzuki Coupling Yield

SolventBaseCatalystTemperature (°C)Yield (%)Reference
1,4-DioxaneK₃PO₄Pd(PPh₃)₄70-80Good[2][7]
TolueneK₃PO₄Pd(PPh₃)₄70-80Moderate[2]
AcetonitrileK₃PO₄Pd(PPh₃)₄70-80Moderate[2]
1,4-Dioxane/H₂O (2:1)K₂CO₃Pd(PPh₃)₄MW80[1]
Methanol/H₂O (3:2)NaOHPolymer-supported Pd(II)-96.3[8]

Note: Yields are highly substrate-dependent and these values serve as a general guideline.

Table 2: Effect of Base on Suzuki Coupling Yield

BaseSolventCatalystTemperature (°C)Yield (%)Reference
K₃PO₄1,4-DioxanePd(PPh₃)₄70-80Good[2][7]
Cs₂CO₃ToluenePd(PPh₃)₄70-80Good[2]
K₂CO₃1,4-Dioxane/H₂OPd(PPh₃)₄MWHigh[1]
NaOHMethanol/H₂OPolymer-supported Pd(II)-High[8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1-2.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst end Successful Reaction check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes screen_catalysts Screen different Pd sources and ligands. check_catalyst->screen_catalysts No check_reagents Are reagents pure and atmosphere inert? check_conditions->check_reagents Yes optimize_conditions Optimize base, solvent, and temperature. check_conditions->optimize_conditions No check_reagents->end Yes purify_reagents Use fresh reagents, degas solvent, and ensure inert atmosphere. check_reagents->purify_reagents No screen_catalysts->check_conditions optimize_conditions->check_reagents purify_reagents->end

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition side_reaction Catalyst Deactivation or Side Reactions pd0->side_reaction pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (R'-B(OR)₂) pd_complex->transmetalation pd_complex->side_reaction pd_intermediate R-Pd(II)-R'(L_n) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.

References

Preventing resin formation during workup of 4,5-Dichlorothieno[2,3-d]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing resin formation during the workup of 4,5-Dichlorothieno[2,3-d]pyrimidine reactions.

Troubleshooting Guide: Resin Formation During Workup

Resin formation during the workup of this compound is a common issue that can significantly impact reaction yield and purity. This guide provides a systematic approach to troubleshooting this problem.

Problem: Observation of a sticky, insoluble, dark-colored material (resin) upon quenching the reaction mixture, typically after chlorination of the thieno[2,3-d]pyrimidine-4,5-dione precursor with reagents like phosphorus oxychloride (POCl₃).

Potential Causes and Solutions:

Potential CauseRecommended ActionExpected Outcome
Hydrolysis of the Dichloro Product The chloro substituents on the pyrimidine ring are highly susceptible to hydrolysis, especially under basic or neutral aqueous conditions at elevated temperatures. This can lead to the formation of reactive intermediates that polymerize.[1]Minimize or eliminate the use of water in the initial workup. If an aqueous quench is necessary, use ice-cold acidic water (pH 3-4) to neutralize excess chlorinating agent and maintain the product in its protonated, more stable form.
High Reaction Quenching Temperature Quenching the reaction at elevated temperatures can accelerate decomposition and polymerization side reactions.Always cool the reaction mixture to 0-5 °C before quenching. Pouring the reaction mixture slowly onto crushed ice is an effective method for maintaining a low temperature.
Sudden and Uncontrolled pH Change Rapid neutralization of acidic reaction mixtures with a strong base can create localized areas of high pH, promoting hydrolysis and subsequent resin formation.If basification is required for extraction, add the base (e.g., cold, dilute sodium bicarbonate or ammonium hydroxide solution) slowly and with vigorous stirring while maintaining a low temperature (0-5 °C). Monitor the pH carefully to avoid overshooting. A controlled pH adjustment to around 8-9 has been reported for similar chloro-heterocyclic compounds.[2]
Residual Chlorinating Agent Excess POCl₃ or other chlorinating agents can react with quenching agents or the product itself during workup, leading to side reactions and impurities that can contribute to resin formation.Before workup, remove the excess chlorinating agent under reduced pressure. Co-evaporation with a high-boiling inert solvent like toluene can aid in the complete removal of residual POCl₃.[3]
Product Instability During Extraction/Purification The purified product may be unstable and prone to degradation upon standing, especially if impurities are present.For some applications, it may be advantageous to use the crude this compound directly in the subsequent reaction without a full aqueous workup and purification.[4] If purification is necessary, perform it quickly and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the likely composition of the resinous material?

A1: The resin is likely a complex mixture of polymerized byproducts. It can be formed from the hydrolysis of one or both chloro groups to hydroxyl groups, followed by intermolecular reactions. The presence of unreacted starting materials and other side-products from the chlorination reaction can also contribute to the complexity of the resin.

Q2: At what pH is this compound most stable during workup?

A2: Based on the chemistry of similar chlorinated nitrogen heterocycles, the compound is expected to be most stable under acidic conditions (pH 3-5). At this pH, the pyrimidine ring nitrogens are protonated, which deactivates the ring towards nucleophilic attack (like hydrolysis).

Q3: Can I avoid an aqueous workup altogether?

A3: Yes, and this is often the recommended strategy to prevent resin formation.[4] After removing the excess chlorinating agent under vacuum, the crude product can be dissolved in a suitable anhydrous organic solvent and used directly in the next step. If impurities are a concern, the crude material can be filtered through a plug of silica gel using a non-polar eluent.

Q4: I observed resin formation upon neutralizing the reaction mixture. Is there a way to salvage the product?

A4: In some cases, product can be recovered from the resin. One report on a similar thieno[2,3-d]pyrimidine derivative suggests that leaving the resinous mass in a 25% (v/v) ammonium hydroxide solution for an extended period (e.g., 12 hours) can induce crystallization of the desired product. This is worth attempting on a small scale.

Q5: Are there alternative chlorinating agents that are less prone to causing resin formation?

A5: While POCl₃ is the most common chlorinating agent for this transformation, other reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be used.[3] However, the workup challenges are likely to be similar due to the inherent reactivity of the product. The key to preventing resin formation lies in the workup procedure rather than the choice of chlorinating agent.

Experimental Protocols

Recommended Workup Protocol to Minimize Resin Formation:

This protocol is based on procedures reported for the synthesis of analogous chlorinated heterocyclic compounds.[2][5]

  • Removal of Excess Chlorinating Agent: After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure. Add toluene (2 x 20 mL for a 10 mmol scale reaction) and evaporate under reduced pressure after each addition to azeotropically remove the last traces of POCl₃.

  • Quenching: Cool the residue in an ice-water bath to 0-5 °C. Slowly and carefully pour the cooled residue onto crushed ice (approximately 50-100 g for a 10 mmol scale reaction) with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with cold water (50 mL), cold 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL). The washing steps should be performed quickly to minimize contact time with the aqueous phases.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

  • Purification (if necessary): If further purification is required, the crude product can be purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the potential chemical pathways leading to product formation and resinification.

Troubleshooting_Workflow start Resin Formation Observed During Workup check_quench Was the reaction mixture cooled to 0-5 °C before quenching? start->check_quench check_h2o Was an aqueous workup used? check_quench->check_h2o Yes sol_temp Implement pre-cooling of reaction mixture and quench on ice. check_quench->sol_temp No check_ph Was the pH controlled during neutralization? check_h2o->check_ph Yes sol_no_h2o Consider a non-aqueous workup or use the crude product directly. check_h2o->sol_no_h2o No check_pocl3 Was excess POCl3 removed before workup? check_ph->check_pocl3 Yes sol_ph Use cold, dilute base for neutralization with vigorous stirring and pH monitoring. check_ph->sol_ph No sol_pocl3 Remove excess POCl3 under vacuum (co-evaporate with toluene). check_pocl3->sol_pocl3 No end_node Reduced Resin Formation Improved Yield and Purity check_pocl3->end_node Yes sol_temp->end_node sol_no_h2o->end_node sol_ph->end_node sol_pocl3->end_node

Caption: Troubleshooting workflow for resin formation.

Reaction_Pathway cluster_main Desired Reaction cluster_side Side Reactions (Workup) start Thieno[2,3-d]pyrimidine- 4,5-dione product This compound start->product Chlorination reagent POCl3 hydrolysis Hydrolysis (H2O, uncontrolled pH) product->hydrolysis intermediates Reactive Hydroxy/ Oxo Intermediates hydrolysis->intermediates resin Resin Formation intermediates->resin Polymerization

Caption: Desired reaction vs. side reactions leading to resin.

References

Troubleshooting unexpected NMR shifts in 4,5-Dichlorothieno[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4,5-Dichlorothieno[2,3-d]pyrimidine derivatives who are encountering unexpected NMR shifts.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum for a this compound derivative shows unexpected peak shifts. What are the common causes?

A1: Unexpected shifts in the NMR spectra of N-heterocyclic compounds like this compound derivatives can stem from several factors.[1] These include:

  • Solvent Effects: The chemical shifts of protons in heterocyclic systems can be highly dependent on the NMR solvent used.[1] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chlorinated solvents like CDCl₃ due to anisotropic effects.

  • Concentration: The concentration of your sample can affect chemical shifts, particularly for protons involved in intermolecular interactions. More concentrated samples may exhibit different shifts compared to more dilute ones.

  • Temperature: Temperature fluctuations can influence conformational equilibria and the rates of chemical exchange processes, leading to changes in observed chemical shifts.

  • pH: For compounds with basic nitrogen atoms, the pH of the sample (even trace amounts of acid or base) can lead to protonation, which will dramatically alter the electronic environment and thus the chemical shifts.

  • Impurities: The presence of residual solvents, starting materials, byproducts, or degradation products is a frequent cause of extra or shifted peaks.

Q2: I am observing more peaks in my ¹H NMR spectrum than expected. What should I investigate?

A2: The presence of extra signals in your NMR spectrum is typically due to impurities.[1] Common sources include:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexanes) are often difficult to remove completely and will appear in the spectrum.

  • Water: Water is a common impurity in deuterated solvents and can appear as a broad or sharp singlet. Its chemical shift is highly dependent on the solvent and temperature.

  • Starting Materials or Reagents: Incomplete reactions can result in the presence of starting materials or unreacted reagents in your final product.

  • Byproducts: Side reactions can generate unexpected byproducts with their own distinct NMR signals.

  • Degradation: The compound may have degraded during the reaction, work-up, purification, or storage.

Q3: My ¹³C NMR spectrum is missing some signals or the shifts are incorrect. Why might this be?

A3: Issues with ¹³C NMR spectra can arise from several factors:

  • Low Signal-to-Noise: ¹³C NMR is inherently less sensitive than ¹H NMR. Quaternary carbons (carbons with no attached protons) often have very long relaxation times and can be broad or have very low intensity, sometimes being mistaken for baseline noise.

  • Incorrect Referencing: Ensure the spectrum is correctly referenced to the solvent peak or an internal standard (like TMS).

  • Sample Concentration: A low sample concentration can lead to weak signals that are difficult to distinguish from noise, especially for quaternary carbons.

  • Molecular Geometry: The chemical shifts of ¹³C nuclei are sensitive to the molecule's three-dimensional structure. Steric compression or conformational changes can influence chemical shifts.

Troubleshooting Guide for Unexpected NMR Shifts

Problem: Observed ¹H or ¹³C NMR shifts for my this compound derivative do not match the expected values.

Systematic Troubleshooting Workflow

troubleshooting_workflow start Unexpected NMR Shifts Observed check_purity 1. Verify Sample Purity (TLC, LC-MS, etc.) start->check_purity is_pure Is the sample pure? check_purity->is_pure check_solvent 2. Evaluate Solvent Effects is_pure->check_solvent Yes repurify Action: Repurify Sample is_pure->repurify No solvent_issue Solvent interaction causing shifts? check_solvent->solvent_issue check_concentration 3. Assess Concentration Effects solvent_issue->check_concentration No change_solvent Action: Acquire spectrum in a different, non-interacting solvent (e.g., CDCl₃, Acetone-d₆) solvent_issue->change_solvent Yes conc_issue Concentration dependent shifts? check_concentration->conc_issue check_temp_ph 4. Consider Temperature and pH conc_issue->check_temp_ph No vary_concentration Action: Run spectra at different concentrations conc_issue->vary_concentration Yes temp_ph_issue Shifts change with temperature or pH? check_temp_ph->temp_ph_issue structural_issue 5. Re-evaluate Proposed Structure temp_ph_issue->structural_issue No vary_temp Action: Run variable temperature (VT) NMR. Check for acidic/basic impurities. temp_ph_issue->vary_temp Yes end_structure Proposed structure may be incorrect. Further characterization needed (2D NMR, MS, X-ray). structural_issue->end_structure end_success Problem Resolved repurify->end_success change_solvent->end_success vary_concentration->end_success vary_temp->end_success

Caption: A step-by-step workflow for troubleshooting unexpected NMR shifts.

Quantitative Data: Expected vs. Observed Shifts

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

ProtonExpected Shift Range (ppm) in CDCl₃Common Causes for Deviation
H-29.0 - 9.3Solvent effects, protonation at N-1 or N-3.
H-67.4 - 7.7Change in electron density due to substituents, solvent effects.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

CarbonExpected Shift Range (ppm) in CDCl₃Common Causes for Deviation
C-2150 - 153Solvent effects, changes in hybridization.
C-4155 - 158Inaccurate referencing, solvent effects.
C-5130 - 133Steric effects from bulky substituents.
C-6125 - 128Resonance effects of substituents.
C-7a160 - 163Quaternary carbon, may be broad or have low intensity.
C-3a128 - 131Quaternary carbon, may be broad or have low intensity.

Table 3: Common Impurity Chemical Shifts in CDCl₃

Impurity¹H Shift (ppm)¹³C Shift (ppm)
Water~1.56 (s, broad)-
Acetone2.17 (s)30.6, 206.7
Dichloromethane5.30 (s)54.0
Ethyl Acetate1.26 (t), 2.05 (s), 4.12 (q)14.2, 21.0, 60.5, 171.1
Hexanes~0.88 (t), ~1.26 (m)Various
Toluene2.36 (s), 7.17-7.29 (m)21.4, 125.5, 128.4, 129.2, 137.9
DMSO2.54 (s)40.0

Experimental Protocols

Standard NMR Sample Preparation

A detailed methodology for preparing a high-quality NMR sample is crucial for obtaining a reliable spectrum.

Materials:

  • This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • NMR tube (clean and dry)

  • Pasteur pipette

  • Glass wool or a small cotton plug

  • Vial for dissolution

Workflow for NMR Sample Preparation

sample_prep_workflow start Start Sample Preparation weigh 1. Weigh 5-10 mg of the compound into a clean, dry vial. start->weigh add_solvent 2. Add ~0.6-0.7 mL of deuterated solvent. weigh->add_solvent dissolve 3. Gently vortex or sonicate to dissolve the sample completely. add_solvent->dissolve filter 4. Filter the solution through a pipette with a glass wool plug into the NMR tube. dissolve->filter cap_label 5. Cap the NMR tube and label it clearly. filter->cap_label place_in_spinner 6. Place the NMR tube into a spinner turbine. cap_label->place_in_spinner end Ready for NMR Analysis place_in_spinner->end

Caption: A standard workflow for preparing an NMR sample.

Detailed Steps:

  • Weighing the Sample: Accurately weigh 5-10 mg of your purified this compound derivative for a standard ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.

  • Solvent Addition: In a small, clean vial, add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; CDCl₃ is a good starting point for many organic compounds. If solubility is an issue, or if peak overlap occurs, consider using Acetone-d₆ or DMSO-d₆.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication can aid dissolution. A homogenous solution is essential for a high-quality spectrum.

  • Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution. Place a small, tight plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into a clean, dry NMR tube.

  • Final Checks: Ensure the solvent height in the NMR tube is adequate for the spectrometer (typically around 4-5 cm). Cap the tube securely and label it clearly.

Investigating Solvent Effects

If you suspect solvent effects are causing peak shifts, follow this protocol:

  • Prepare a sample of your compound as described above using your initial solvent (e.g., CDCl₃) and acquire the spectrum.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or by using a rotary evaporator.

  • Add a different deuterated solvent of a different type (e.g., an aromatic solvent like Benzene-d₆ or a more polar aprotic solvent like Acetone-d₆) to the same sample.

  • Acquire a new spectrum and compare the chemical shifts to the initial spectrum. Significant changes in chemical shifts are indicative of solvent-solute interactions.

By following these guidelines and systematically troubleshooting, researchers can identify the root cause of unexpected NMR shifts and obtain high-quality, reliable data for their this compound derivatives.

References

Scaling up the synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine for library synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine for library synthesis. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Experimental Protocols

A plausible and adaptable two-step synthetic route for the scaled-up preparation of this compound is presented below. This protocol is based on established methodologies for the synthesis of analogous thieno[2,3-d]pyrimidine derivatives.

Step 1: Synthesis of Thieno[2,3-d]pyrimidine-4,5-dione

The initial step involves the construction of the thieno[2,3-d]pyrimidine core to form the dione precursor. A common and effective method is the cyclization of a substituted 2-aminothiophene derivative.

Detailed Methodology:

  • Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting 2-aminothiophene-3-carboxamide derivative and a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Reagent Addition: To the stirred suspension, add an excess of urea.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 200-250 °C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, which should induce precipitation of the product. The solid is then collected by filtration, washed with a suitable solvent like ethanol or acetone to remove residual high-boiling solvent and unreacted starting materials, and dried under vacuum to yield the crude thieno[2,3-d]pyrimidine-4,5-dione.

Step 2: Chlorination of Thieno[2,3-d]pyrimidine-4,5-dione

The second step is the conversion of the dione to the desired this compound using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Detailed Methodology:

  • Reaction Setup: In a fume hood, charge a dry reaction vessel equipped with a mechanical stirrer, reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl fumes), and a dropping funnel with thieno[2,3-d]pyrimidine-4,5-dione.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) to the reaction vessel. A catalytic amount of a tertiary amine base, such as N,N-dimethylaniline or N,N-diisopropylethylamine, can be added to accelerate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux (around 110 °C) and maintained for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Work-up and Isolation:

    • After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is then carefully quenched by slowly adding it to a vigorously stirred mixture of crushed ice and a base, such as sodium bicarbonate or sodium carbonate solution, to neutralize the acidic byproducts. This step is highly exothermic and must be performed with extreme caution, maintaining the temperature below 20°C.

    • The resulting precipitate is collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize quantitative data extracted from the synthesis of various thieno[2,3-d]pyrimidine derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Synthesis of Thieno[2,3-d]pyrimidinone Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
2-amino-4,5,6,7-tetrahydrobenzo[b]thienophene-3-carboxylic acid ethyl esterFormamide, 180 °C5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-one-[3]
2-amino-3-cyanothiophene derivativesAryl nitriles, dry HCl gas4-amino-thienopyrimidines-[2]
2-aminothiophene-3-carboxamideAromatic aldehydes, p-TsOH, refluxThieno[2,3-d]pyrimidin-4(3H)-onesGood yields[4]

Table 2: Chlorination of Thienopyrimidinone Derivatives

Starting MaterialReagents and ConditionsProductYieldReference
5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-4(3H)-onePOCl₃, reflux4-chloro-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine-[3]
Thieno[3,2-d]pyrimidine-2,4-dionePOCl₃, N,N-diisopropylethylamine, reflux, 2h2,4-Dichlorothieno[3,2-d]pyrimidineQuantitative[5]
Pyrazolo[1,5-a]thieno[2,3-e]pyrimidin-5(4H)-one derivativesPOCl₃, PCl₅, reflux, 3h5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine derivatives-[6]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Synthesis of Thieno[2,3-d]pyrimidine-4,5-dione cluster_step2 Step 2: Chlorination start1 2-Aminothiophene-3-carboxamide + Urea reaction1 High-Temperature Cyclization start1->reaction1 workup1 Cooling, Filtration, Washing, and Drying reaction1->workup1 product1 Thieno[2,3-d]pyrimidine-4,5-dione workup1->product1 start2 Thieno[2,3-d]pyrimidine-4,5-dione + POCl3 (+ Catalyst) product1->start2 Intermediate reaction2 Reflux start2->reaction2 workup2 POCl3 Removal (Distillation) reaction2->workup2 quench Quenching (Ice/Base) workup2->quench isolation Filtration, Washing, and Drying quench->isolation purification Recrystallization or Column Chromatography isolation->purification product2 This compound purification->product2 troubleshooting_guide cluster_synthesis Synthesis Issues cluster_workup Work-up & Purification Issues start Problem Encountered low_yield Low Yield start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Formation of Side Products start->side_products quenching_issue Difficult Quenching start->quenching_issue purification_difficulty Purification Difficulty start->purification_difficulty product_instability Product Instability start->product_instability solution1 Troubleshooting Actions low_yield->solution1 Check starting material purity Optimize reaction time/temp Ensure anhydrous conditions solution2 Troubleshooting Actions incomplete_reaction->solution2 Increase reaction time/temp Increase reagent excess Add catalyst solution3 Troubleshooting Actions side_products->solution3 Optimize reaction conditions Purify starting materials Use alternative reagents solution4 Troubleshooting Actions quenching_issue->solution4 Slow addition to ice/base Ensure vigorous stirring Maintain low temperature solution5 Troubleshooting Actions purification_difficulty->solution5 Optimize recrystallization solvent Use column chromatography Consider alternative workup solution6 Troubleshooting Actions product_instability->solution6 Avoid harsh acidic/basic conditions Store under inert atmosphere Analyze for degradation

References

Removal of phosphorus oxychloride from 4,5-Dichlorothieno[2,3-d]pyrimidine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective removal of phosphorus oxychloride (POCl₃) from the 4,5-Dichlorothieno[2,3-d]pyrimidine product following its synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup and purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Violent/Uncontrolled Reaction During Quenching 1. Rapid addition of the reaction mixture to the quenching solution. 2. Insufficient cooling of the quenching medium. 3. Quenching neat POCl₃ without prior removal of the excess.1. Add the reaction mixture dropwise to the quenching solution with vigorous stirring. 2. Use a large excess of crushed ice or an ice/water slurry to maintain a low temperature. 3. If possible, distill off the bulk of the excess POCl₃ under reduced pressure before quenching.
Low Yield of this compound 1. Hydrolysis of the product due to acidic conditions during workup. 2. Incomplete extraction of the product from the aqueous layer. 3. Product loss during distillation of excess POCl₃.1. Neutralize the reaction mixture promptly after quenching by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic (pH 7-8). 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, chloroform). 3. Carefully monitor the distillation conditions (temperature and pressure) to avoid co-distillation of the product.
Product Contaminated with Phosphorus-Containing Impurities 1. Incomplete hydrolysis of POCl₃ and its byproducts. 2. Formation of insoluble phosphate salts that co-precipitate with the product.1. Ensure thorough mixing and sufficient time for the quenching reaction to complete. 2. Wash the organic extracts with water or brine to remove water-soluble impurities. Consider a wash with a dilute base to remove acidic phosphorus byproducts.
Formation of a Thick Slurry or Emulsion During Extraction 1. Precipitation of inorganic salts in high concentration. 2. Presence of insoluble reaction byproducts.1. Dilute the aqueous layer with water to dissolve the salts. 2. Add a small amount of a different organic solvent or a brine solution to break the emulsion. 3. Filter the mixture before extraction if a significant amount of solid is present.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with phosphorus oxychloride (POCl₃) and how can I handle it safely?

A1: Phosphorus oxychloride is a corrosive and toxic chemical that reacts violently with water. It can cause severe burns to the skin, eyes, and respiratory tract. Inhalation of its vapors can be fatal. Always handle POCl₃ in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Ensure that an emergency eyewash and safety shower are readily accessible.

Q2: What is the recommended method for quenching a reaction containing a large excess of POCl₃?

A2: The safest method is a "reverse quench." This involves slowly adding the reaction mixture containing POCl₃ to a vigorously stirred slurry of crushed ice and a base, such as sodium bicarbonate or sodium carbonate. This method helps to control the highly exothermic hydrolysis of POCl₃. It is crucial to maintain a low temperature throughout the addition.

Q3: Can I distill off excess POCl₃ before quenching?

A3: Yes, this is a highly recommended procedure, especially for larger scale reactions. Distilling the excess POCl₃ under reduced pressure will significantly reduce the amount of reagent that needs to be quenched, making the subsequent workup safer and more manageable.

Q4: My product, this compound, appears to be water-soluble. How can I improve its extraction from the aqueous workup?

A4: If your product shows some solubility in the aqueous layer, you can improve extraction efficiency by:

  • Performing multiple extractions with a suitable organic solvent.

  • Saturating the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.

  • Adjusting the pH of the aqueous layer to ensure the product is in its least soluble form (neutral).

Q5: What is the chemical equation for the hydrolysis of phosphorus oxychloride?

A5: Phosphorus oxychloride reacts with water to produce phosphoric acid and hydrochloric acid. The balanced chemical equation is: POCl₃ + 3H₂O → H₃PO₄ + 3HCl

Experimental Protocols

Protocol 1: Removal of Excess POCl₃ by Distillation and Subsequent Quenching

This protocol is suitable for reactions where a significant excess of POCl₃ has been used.

  • Distillation of Excess POCl₃:

    • After the reaction is complete, assemble a distillation apparatus for vacuum distillation.

    • Carefully heat the reaction mixture under reduced pressure to distill off the unreacted POCl₃. The boiling point of POCl₃ is 105.8 °C at atmospheric pressure and will be lower under vacuum.

    • Collect the distilled POCl₃ in a suitable flask for proper disposal or recycling.

  • Quenching of the Residue:

    • Prepare a separate large flask containing a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate.

    • Cool the flask containing the reaction residue in an ice bath.

    • Slowly and dropwise, add the cooled residue to the ice/bicarbonate slurry. Monitor the temperature of the quenching mixture and ensure it remains below 20°C.

    • Continue stirring until the evolution of CO₂ gas ceases and all the ice has melted.

  • Workup and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform) three times.

    • Combine the organic layers and wash with water, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Direct Quenching of the Reaction Mixture (for small-scale reactions)

This protocol is only recommended for small-scale reactions where the excess of POCl₃ is minimal.

  • Preparation of Quenching Solution:

    • In a large flask, prepare a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. The volume should be at least 10 times the volume of the reaction mixture.

  • Quenching:

    • Cool the reaction flask in an ice bath.

    • Very slowly, add the reaction mixture dropwise to the quenching slurry. A dropping funnel is recommended for controlled addition.

    • Maintain a low temperature (below 20°C) throughout the addition. If the temperature rises, stop the addition and add more ice.

    • After the addition is complete, continue stirring for at least 30 minutes to ensure complete hydrolysis.

  • Workup and Isolation:

    • Follow the workup and isolation steps (3a-3e) as described in Protocol 1.

Visualizations

experimental_workflow start Reaction Completion (Synthesis of this compound in POCl₃) distillation Distillation of Excess POCl₃ (Reduced Pressure) start->distillation Recommended for large scale quench Quenching (Slow addition to Ice/Base Slurry) start->quench Directly for small scale residue Concentrated Reaction Mixture (Product + Residual POCl₃) distillation->residue residue->quench extraction Extraction (Organic Solvent) quench->extraction wash Washing (Water & Brine) extraction->wash dry Drying (Anhydrous Na₂SO₄) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate product Crude this compound concentrate->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the removal of POCl₃ and purification of the product.

quenching_process reaction_mixture Reaction Mixture (Product in excess POCl₃) addition Slow, Dropwise Addition reaction_mixture->addition quenching_vessel Vigorously Stirred Slurry (Ice + Saturated NaHCO₃ solution) quenching_vessel->addition hydrolysis POCl₃ + 3H₂O → H₃PO₄ + 3HCl addition->hydrolysis neutralization HCl + NaHCO₃ → NaCl + H₂O + CO₂ (gas) H₃PO₄ + 3NaHCO₃ → Na₃PO₄ + 3H₂O + 3CO₂ (gas) hydrolysis->neutralization result Aqueous mixture containing the product and salts neutralization->result

Caption: Chemical transformations during the quenching process.

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Analysis of 4,5-Dichlorothieno[2,3-d]pyrimidine and Its Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the thieno[2,3-d]pyrimidine scaffold represents a privileged structure in the design of potent kinase inhibitors and novel anticancer agents. This guide provides an objective comparison of the biological activities of 4,5-Dichlorothieno[2,3-d]pyrimidine and its analogs, supported by experimental data from recent studies. The focus is on their efficacy as inhibitors of key signaling pathways implicated in cancer progression, including those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, enabling its derivatives to effectively compete with ATP for the binding sites of various protein kinases.[1][2] This competitive inhibition disrupts the signaling cascades that drive tumor growth, proliferation, and angiogenesis. Modifications to the core structure, particularly at the 2, 4, and 5 positions, have yielded a diverse library of analogs with varying potencies and selectivities against different cancer cell lines and kinase targets.

Comparative Biological Activity: Quantitative Data

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative thieno[2,3-d]pyrimidine analogs against various cancer cell lines and protein kinases.

Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Analogs

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
17f HCT-1162.80 ± 0.16SorafenibNot Reported
HepG24.10 ± 0.45
5b MCF-722.66Erlotinib28.48
A54917.79
IIIa MCF-72.01GefitinibNot Reported
HepG22.44
IIIc MCF-71.44GefitinibNot Reported
HepG21.47
10b MCF-719.4 ± 0.22Doxorubicin40.0 ± 3.9
10e MCF-714.5 ± 0.30Doxorubicin40.0 ± 3.9

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data sourced from multiple studies.[3][4][5][6]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
17f VEGFR-2230 ± 30Sorafenib230 ± 40
5b EGFRWT37.19Not ReportedNot Reported
EGFRT790M204.10
Compound 4 EGFRWT25.8Not ReportedNot Reported
EGFRT790M182.3
Compound 7a EGFRWTNot ReportedNot ReportedNot Reported
EGFRT790MNot Reported

IC50 values represent the concentration of the compound required to inhibit the activity of the target kinase by 50%. Data sourced from multiple studies.[3][4][7][8]

Key Signaling Pathways Targeted by Thieno[2,3-d]pyrimidine Analogs

Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit several critical signaling pathways involved in cancer. The two primary pathways are the VEGFR-2 and EGFR signaling cascades.

VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 signaling can effectively starve tumors of essential nutrients and oxygen.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ThienoPyrimidines Thieno[2,3-d]pyrimidines ThienoPyrimidines->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine analogs.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways leading to cell proliferation, survival, and metastasis.[4] Mutations in the EGFR gene can lead to its constitutive activation, a common feature in many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3->Proliferation ThienoPyrimidines Thieno[2,3-d]pyrimidines ThienoPyrimidines->EGFR

Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine analogs.

Experimental Protocols

The biological activities of the thieno[2,3-d]pyrimidine analogs were primarily evaluated using the following key experimental assays:

1. In Vitro Cytotoxicity Assay (MTT Assay):

The anti-proliferative activity of the synthesized compounds against various cancer cell lines (e.g., HCT-116, HepG2, MCF-7, A549) is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

MTT_Assay_Workflow start Start: Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow cell attachment start->incubation1 treatment Treat cells with various concentrations of thieno[2,3-d]pyrimidine analogs incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for the MTT cell viability assay.

2. In Vitro Kinase Inhibition Assay:

The inhibitory activity of the compounds against specific kinases such as VEGFR-2 and EGFR is determined using various commercially available kinase assay kits. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Methodology Overview:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a specific peptide substrate are prepared in an assay buffer.

  • Compound Incubation: The kinase is pre-incubated with varying concentrations of the thieno[2,3-d]pyrimidine analogs.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The extensive research into thieno[2,3-d]pyrimidine analogs has revealed key structure-activity relationships:

  • Substituents at the 4-position: The nature of the substituent at the 4-position of the pyrimidine ring is crucial for activity. For instance, anilino groups at this position have been shown to be important for EGFR inhibition.[4]

  • Substituents on the Thiophene Ring: Modifications to the thiophene ring can influence potency and selectivity. For example, the presence of methyl groups at the 5 and 6 positions of the thieno[2,3-d]pyrimidine core was found in some of the most active compounds against certain cancer cell lines.[9]

  • Substitutions on Appended Phenyl Rings: For analogs containing phenyl groups, the substitution pattern on the phenyl ring significantly impacts biological activity. Electron-withdrawing or electron-donating groups at specific positions can enhance or diminish the inhibitory effects.

References

A Comparative Guide to Dihalopyrimidine Scaffolds in Drug Design: 4,5-Dichlorothieno[2,3-d]pyrimidine and its Contenders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. Among the myriad of privileged structures, dihalopyrimidine-based scaffolds have emerged as a cornerstone for the development of targeted therapies. This guide provides a comprehensive and objective comparison of the 4,5-dichlorothieno[2,3-d]pyrimidine scaffold against other prominent dihalopyrimidine cores, including 2,4-dichloropyrimidine, 2,4-dichloropyrido[2,3-d]pyrimidine, and 2,4-dichloropteridine. By examining their synthesis, chemical properties, and biological performance supported by experimental data, this guide aims to equip researchers with the knowledge to make informed decisions in their drug design endeavors.

Introduction to Dihalopyrimidine Scaffolds

Dihalopyrimidines are heterocyclic compounds characterized by a pyrimidine ring substituted with two halogen atoms, typically chlorine. These chlorine atoms serve as versatile synthetic handles, allowing for sequential and regioselective displacement by various nucleophiles. This chemical reactivity enables the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR). The pyrimidine core itself is a bioisostere of the purine base found in ATP, making these scaffolds ideal for targeting the ATP-binding site of kinases.

The fusion of the dihalopyrimidine core with other rings, such as thiophene, pyridine, or pyrazine, gives rise to a variety of bicyclic scaffolds with distinct electronic and steric properties. These modifications can significantly impact the binding affinity, selectivity profile, and physicochemical properties of the resulting inhibitors.

The Rise of this compound

The this compound scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to adenine and its proven success in yielding potent kinase inhibitors. The fused thiophene ring imparts a unique electronic character and conformational rigidity that can be exploited to achieve high affinity and selectivity for specific kinase targets.

Key Features:

  • Bioisosterism: The thieno[2,3-d]pyrimidine core is a close structural mimic of the purine ring of ATP, facilitating competitive inhibition at the kinase hinge region.

  • Synthetic Tractability: The two chlorine atoms at the 4- and 5-positions offer distinct reactivity, allowing for controlled, stepwise functionalization to build molecular complexity.

  • Proven Track Record: This scaffold is the foundation for numerous potent inhibitors targeting a range of kinases, including VEGFR, EGFR, and PI3K, demonstrating its versatility in drug discovery.

Comparative Analysis of Dihalopyrimidine Scaffolds

This section provides a comparative overview of this compound against other key dihalopyrimidine scaffolds. The comparison focuses on their synthesis, chemical reactivity, and their application in the design of kinase inhibitors, supported by quantitative data where available.

Synthesis and Chemical Properties

The accessibility and synthetic versatility of a scaffold are paramount considerations in drug development. The following table summarizes the general synthetic approaches and key chemical properties of the compared dihalopyrimidine scaffolds.

ScaffoldStarting MaterialsGeneral Synthetic ApproachKey Chemical Properties
This compound 2-Aminothiophene-3-carbonitrile derivativesCyclization with a one-carbon synthon followed by chlorination.Differential reactivity of C4 and C5 chloro groups allows for sequential substitution.
2,4-Dichloropyrimidine Uracil or barbituric acidChlorination using reagents like phosphorus oxychloride (POCl₃).[1]C4 is generally more reactive towards nucleophilic substitution than C2.
2,4-Dichloropyrido[2,3-d]pyrimidine 2-Aminonicotinic acid derivativesMulti-step synthesis involving cyclization to form the pyrimidine ring followed by chlorination.The pyridine nitrogen influences the reactivity of the chloro substituents.
2,4-Dichloropteridine 4,5-Diaminopyrimidine derivativesCondensation with a 1,2-dicarbonyl compound followed by chlorination.The additional pyrazine ring modulates the electronic properties of the pyrimidine core.

Logical Relationship of Scaffold Synthesis

Scaffold_Synthesis_Logic General Synthetic Logic for Dihalopyrimidine Scaffolds cluster_Thieno Thieno[2,3-d]pyrimidine cluster_Pyrido Pyrido[2,3-d]pyrimidine cluster_Pteridine Pteridine cluster_Pyrimidine Pyrimidine Thieno_Start 2-Aminothiophene-3-carbonitrile Thieno_Inter Thieno[2,3-d]pyrimidinone Thieno_Start->Thieno_Inter Cyclization Thieno_Final This compound Thieno_Inter->Thieno_Final Chlorination Pyrido_Start 2-Aminonicotinic Acid Pyrido_Inter Pyrido[2,3-d]pyrimidinone Pyrido_Start->Pyrido_Inter Cyclization Pyrido_Final 2,4-Dichloropyrido[2,3-d]pyrimidine Pyrido_Inter->Pyrido_Final Chlorination Pteridine_Start 4,5-Diaminopyrimidine Pteridine_Inter Pteridinone Pteridine_Start->Pteridine_Inter Condensation Pteridine_Final 2,4-Dichloropteridine Pteridine_Inter->Pteridine_Final Chlorination Pyrimidine_Start Uracil Pyrimidine_Final 2,4-Dichloropyrimidine Pyrimidine_Start->Pyrimidine_Final Chlorination

Caption: General synthetic pathways to key dihalopyrimidine scaffolds.

Performance as Kinase Inhibitors: A Comparative Data Analysis

The ultimate measure of a scaffold's utility lies in the biological activity of its derivatives. This section presents a comparative analysis of the inhibitory potency of compounds derived from the different dihalopyrimidine scaffolds against key oncogenic kinases. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources to provide a representative overview.

Table 1: Comparative Inhibitory Activity (IC₅₀) Against Epidermal Growth Factor Receptor (EGFR)

ScaffoldCompound ExampleEGFR WT IC₅₀ (nM)EGFR Mutant (e.g., L858R/T790M) IC₅₀ (nM)Reference
Thieno[2,3-d]pyrimidine Compound B1>100013[2]
Pyrimidine L-18-650 (H1975 cells)[3]
Pyrido[2,3-d]pyrimidine Compound 42-34 (L858R/T790M), 7.2 (L858R/T790M/C797S)[4]
Pteridine -Data not readily available for direct comparisonData not readily available for direct comparison-

Table 2: Comparative Inhibitory Activity (IC₅₀) Against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

ScaffoldCompound ExampleVEGFR-2 IC₅₀ (nM)Reference
Thieno[2,3-d]pyrimidine Compound 21e21[5]
Thieno[2,3-d]pyrimidine Compound 17f230[6]
Pyrido[2,3-d]pyrimidine -Data not readily available for direct comparison-
Pteridine -Data not readily available for direct comparison-

Signaling Pathway Inhibition

Kinase_Signaling_Pathway Inhibition of Kinase Signaling Pathways by Dihalopyrimidine Derivatives RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP Substrate Substrate RTK->Substrate binds Dihalopyrimidine Dihalopyrimidine-based Inhibitor Dihalopyrimidine->RTK competes with ATP ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate phosphorylates Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: Dihalopyrimidine-based inhibitors typically act as ATP-competitive inhibitors of receptor tyrosine kinases.

Experimental Protocols

To ensure the reproducibility and transparent evaluation of compounds derived from these scaffolds, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound solution or DMSO (vehicle control).

  • Add 2 µL of the kinase enzyme solution prepared in assay buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP in assay buffer.

  • Incubate the reaction for 60 minutes at 30°C.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Workflow for Cell Viability Assay

MTT_Assay_Workflow MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: A stepwise workflow for determining cell viability using the MTT assay.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a kinase inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Monitoring: Monitor tumor growth and the body weight of the mice throughout the study.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or after a specified treatment duration.

  • Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Compare the tumor growth inhibition between the treated and control groups.

Structure-Activity Relationship (SAR) Insights

The choice of dihalopyrimidine scaffold significantly influences the SAR of the resulting inhibitors.

  • This compound: The thiophene ring offers additional vectors for substitution, allowing for fine-tuning of potency and selectivity. The nature and position of substituents on the thiophene ring can modulate interactions with the solvent-exposed region of the kinase active site.

  • 2,4-Dichloropyrimidine: While a simpler scaffold, it provides a robust platform for generating potent inhibitors. The SAR is primarily driven by the substituents at the 2- and 4-positions, which interact with the hinge region and the ribose-binding pocket of the kinase.

  • 2,4-Dichloropyrido[2,3-d]pyrimidine: The fused pyridine ring can introduce additional hydrogen bonding interactions and alter the overall shape and electronics of the molecule. This can lead to improved selectivity for certain kinase subfamilies.

  • 2,4-Dichloropteridine: The additional nitrogen atoms in the pteridine core can act as hydrogen bond acceptors, potentially enhancing binding affinity. The larger ring system also provides more opportunities for derivatization.

Conclusion

The selection of a dihalopyrimidine scaffold is a multifaceted decision that requires careful consideration of synthetic accessibility, chemical reactivity, and the desired biological profile of the final compounds.

  • The This compound scaffold stands out as a highly versatile and privileged core for the design of potent and selective kinase inhibitors, with a proven track record in oncology drug discovery. Its synthetic tractability and the unique properties conferred by the fused thiophene ring make it an attractive starting point for many kinase inhibitor programs.

  • The simpler 2,4-dichloropyrimidine remains a valuable and widely used scaffold, particularly when rapid library synthesis and exploration of fundamental SAR are the primary goals.

  • The 2,4-dichloropyrido[2,3-d]pyrimidine and 2,4-dichloropteridine scaffolds offer opportunities to explore different regions of chemical space and may provide advantages in achieving selectivity for specific kinase targets due to their distinct electronic and steric features.

Ultimately, the optimal dihalopyrimidine scaffold will depend on the specific kinase target, the desired selectivity profile, and the overall drug discovery strategy. This guide provides a foundational framework and supporting data to aid researchers in navigating this critical decision-making process.

References

Isosteric Replacement of Chlorine in 4,5-Dichlorothieno[2,3-d]pyrimidine: A Comparative Guide to Biological Activity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine and forming the core of numerous compounds with significant pharmacological activities.[1] This guide provides a comparative analysis of the isosteric replacement of chlorine atoms at the 4 and 5 positions of the 4,5-Dichlorothieno[2,3-d]pyrimidine core. We will explore the effects of these modifications on biological activity, particularly in the context of anticancer kinase inhibition, and delve into the associated physicochemical properties. This objective comparison is supported by experimental data from peer-reviewed studies to aid in the rational design of novel thieno[2,3-d]pyrimidine-based therapeutics.

Impact of Isosteric Replacement on Biological Activity

The substitution of chlorine atoms on the thieno[2,3-d]pyrimidine nucleus with various isosteres has a profound impact on the biological activity of the resulting compounds. The primary focus of research in this area has been the development of potent kinase inhibitors for anticancer therapy. Kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and FMS-like tyrosine kinase 3 (FLT3) are common targets.[1][2]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50) of various 4,5-disubstituted thieno[2,3-d]pyrimidine derivatives against a panel of human cancer cell lines. While a direct head-to-head comparison of isosteric replacements for this compound is not available in a single study, this compilation from multiple sources provides valuable insights into structure-activity relationships (SAR).

Compound IDR4 SubstituentR5 SubstituentCell LineIC50 (µM)Target Kinase(s)
1 -Cl-ClNot ReportedNot ReportedNot Reported
2 -NH-aryl-HHCT-1162.80 ± 0.16VEGFR-2
3 -NH-aryl-HHepG24.10 ± 0.45VEGFR-2
4 -NH-acetohydrazide-HMCF-7>100FLT3
5 -NH-acetohydrazide-HHepG225.12 ± 2.1FLT3
6 -NH-acetohydrazide-HHT-2935.21 ± 3.5FLT3
7 -NH-pyrrole-2,5-dione-HMCF-715.24 ± 1.2FLT3
8 -NH-isoxazole-HMCF-720.11 ± 1.9FLT3
9 -S-propanoic acid-phenylN/A0.1 (Ki)CK2
10 -amino-methylMCF-70.013Not Specified
11 -amino-methylMDA-MB-2310.056Not Specified

Data compiled from multiple sources.[1][2][3][4] It is important to note that experimental conditions may vary between studies.

Key Observations:

  • Amino and Substituted Amino Groups: Replacement of a chlorine atom at the 4-position with an amino or a substituted amino group appears to be a favorable modification for anticancer activity. For instance, compounds with an N-aryl group at the R4 position (Compounds 2 and 3) exhibit potent VEGFR-2 inhibitory activity and cytotoxicity against HCT-116 and HepG2 cell lines.[2] Similarly, 4-amino derivatives with a methyl group at the R5 position (Compounds 10 and 11) show very high potency against breast cancer cell lines.[4]

  • Hydrazide and Heterocyclic Moieties: The introduction of acetohydrazide and other heterocyclic moieties at the 4-position leads to compounds with moderate to good activity against various cancer cell lines, with some showing inhibitory effects on FLT3 kinase.[1]

  • Thioether Substitution: A thioether linkage at the 4-position, as seen in Compound 9, can result in potent and selective inhibition of other kinases like Casein Kinase 2 (CK2).[3]

Physicochemical Properties and Their Implications

The isosteric replacement of chlorine not only influences the biological activity but also significantly alters the physicochemical properties of the molecule, which in turn affects its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Isosteric ReplacementChange in Lipophilicity (LogP)Change in PolarityHydrogen Bonding Capacity
-F DecreaseIncreaseWeak H-bond acceptor
-OH DecreaseIncreaseH-bond donor and acceptor
-NH2 DecreaseIncreaseH-bond donor and acceptor
-CH3 IncreaseDecreaseNo H-bonding
-CN Slight IncreaseIncreaseH-bond acceptor
-SH Slight IncreaseSlight IncreaseWeak H-bond donor

General Trends:

  • Replacing chlorine with more polar groups like -OH and -NH2 generally decreases lipophilicity and increases aqueous solubility. This can be advantageous for improving bioavailability but may also impact cell permeability.

  • Substitution with a methyl group (-CH3) increases lipophilicity, which can enhance binding to hydrophobic pockets in target proteins but may also lead to increased metabolic susceptibility and reduced solubility.

  • Fluorine (-F), being a close isostere of hydrogen and possessing high electronegativity, can modulate the electronic properties of the molecule and form favorable interactions with the target protein, often leading to improved metabolic stability.

Experimental Protocols

Synthesis of 4,5-Disubstituted Thieno[2,3-d]pyrimidines

The synthesis of 4,5-disubstituted thieno[2,3-d]pyrimidines typically starts from a substituted 2-aminothiophene, which is then cyclized to form the thieno[2,3-d]pyrimidine core. Subsequent modifications at the 4 and 5 positions are achieved through nucleophilic substitution reactions.

General Procedure for the Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines:

  • Gewald Reaction: Synthesis of the initial 2-aminothiophene-3-carbonitrile is often achieved via the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

  • Cyclization: The 2-aminothiophene-3-carbonitrile is then cyclized with a suitable reagent like formamide or formic acid to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

  • Chlorination: The resulting pyrimidinone is chlorinated using a reagent such as phosphorus oxychloride (POCl3) to yield the 4-chlorothieno[2,3-d]pyrimidine intermediate.

  • Nucleophilic Substitution: The highly reactive 4-chloro intermediate is then subjected to nucleophilic substitution with various amines, thiols, or alcohols to introduce the desired isosteric replacements at the 4-position.

Biological Assays

Kinase Inhibition Assay (HTRF - Homogeneous Time-Resolved Fluorescence): [5]

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted.

  • Kinase Reaction: The target kinase, a suitable substrate (e.g., a biotinylated peptide), and the test compound are incubated in a microplate. The reaction is initiated by adding ATP.

  • Detection: After incubation, detection reagents, including a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate, are added. The HTRF signal is measured, which is proportional to the amount of phosphorylated substrate. A decrease in the signal indicates inhibition of the kinase by the test compound.

Cell Viability Assay (MTT Assay): [5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization and Measurement: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows

The anticancer effects of many thieno[2,3-d]pyrimidine derivatives are mediated through the inhibition of key signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.[6][7]

NF-κB Signaling Pathway

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription ThienoPy Thieno[2,3-d]pyrimidine Derivative ThienoPy->IKK Inhibition NFkB_n NF-κB NFkB_n->Gene MAPK_Pathway cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation Cell Proliferation, Survival ThienoPy Thieno[2,3-d]pyrimidine Derivative ThienoPy->Receptor Inhibition ERK_n ERK ERK_n->Proliferation Workflow Start Starting Materials (Ketone, Nitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Thiophene 2-Aminothiophene Gewald->Thiophene Cyclization Cyclization Thiophene->Cyclization Thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one Cyclization->Thienopyrimidinone Chlorination Chlorination (POCl3) Thienopyrimidinone->Chlorination ChloroIntermediate 4-Chlorothieno[2,3-d]pyrimidine Chlorination->ChloroIntermediate Substitution Nucleophilic Substitution ChloroIntermediate->Substitution FinalCompounds 4,5-Disubstituted Thieno[2,3-d]pyrimidines Substitution->FinalCompounds Screening Biological Screening (Kinase & Cell-based Assays) FinalCompounds->Screening SAR SAR Analysis Screening->SAR

References

Validating the Mechanism of Action of 4,5-Dichlorothieno[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5-dichlorothieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent inhibitors targeting a range of key proteins implicated in cancer and other diseases. This guide provides a comparative analysis of the mechanism of action of several thieno[2,3-d]pyrimidine-based inhibitors, with a focus on their experimental validation. We present supporting data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of their therapeutic potential and to aid in the design of future drug discovery efforts.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.

Comparative Performance of VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative thieno[2,3-d]pyrimidine-based compounds against VEGFR-2 and their cytotoxic effects on various cancer cell lines. Sorafenib, an approved multi-kinase inhibitor that targets VEGFR-2, is included for comparison.

Compound IDTargetIC50 (VEGFR-2) (µM)Cell LineCytotoxicity IC50 (µM)Reference
Compound 17f VEGFR-20.23 ± 0.03HCT-1162.80 ± 0.16[1]
HepG24.10 ± 0.45[1]
Sorafenib VEGFR-2, etc.0.23 ± 0.04HCT-116Not specified in this study[1]
HepG2Not specified in this study[1]
Experimental Protocols

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Reagents : Recombinant human VEGFR-2, 5x Kinase Buffer, ATP, PTK Substrate (e.g., Poly (Glu:Tyr, 4:1)), test compounds, and a luminescence-based detection reagent (e.g., Kinase-Glo®).[2][3]

  • Procedure :

    • A master mix containing 1x Kinase Buffer, ATP, and the PTK substrate is prepared and dispensed into a 96-well plate.[2][3]

    • Serial dilutions of the test compounds (e.g., Compound 17f) and a vehicle control (DMSO) are added to the wells.[2]

    • The enzymatic reaction is initiated by adding the diluted VEGFR-2 enzyme to all wells except for the blank control.[2][3]

    • The plate is incubated to allow for the kinase reaction to proceed.[3]

    • The Kinase-Glo® reagent is added to stop the reaction and measure the remaining ATP levels. The luminescent signal is inversely proportional to the kinase activity.[2]

    • Luminescence is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[2]

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

  • Cell Seeding : Cancer cell lines (e.g., HCT-116, HepG2) are seeded in 96-well plates and allowed to adhere overnight.[4]

  • Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[4]

  • Absorbance Reading : The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Visualizing the VEGFR-2 Inhibition Workflow

VEGFR2_Inhibition_Workflow cluster_in_vitro In Vitro Kinase Assay cluster_cellular Cell-Based Cytotoxicity Assay reagents Prepare Reagents (VEGFR-2, ATP, Substrate) plate_prep Plate Preparation (Master Mix) reagents->plate_prep compound_add Add Test Compound (e.g., Compound 17f) plate_prep->compound_add enzyme_add Initiate Reaction (Add VEGFR-2) compound_add->enzyme_add incubation Incubation enzyme_add->incubation detection Luminescence Detection (Kinase-Glo®) incubation->detection analysis IC50 Calculation detection->analysis cell_seeding Seed Cancer Cells (HCT-116, HepG2) treatment Treat with Inhibitor cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay solubilization Solubilize Formazan mtt_assay->solubilization absorbance Read Absorbance solubilization->absorbance cytotoxicity_analysis Determine Cytotoxicity (IC50) absorbance->cytotoxicity_analysis SIRT2_Inhibition_Pathway SIRT2_Inhibitor Thienopyrimidine-based SIRT2 Inhibitor (ICL-SIRT078) SIRT2 SIRT2 SIRT2_Inhibitor->SIRT2 Inhibits Acetylated_Tubulin Acetylated α-tubulin SIRT2->Acetylated_Tubulin Deacetylates Tubulin α-tubulin Acetylated_Tubulin->Tubulin Cellular_Effects Downstream Cellular Effects (e.g., Inhibition of Cell Proliferation) Acetylated_Tubulin->Cellular_Effects Topo_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular_cycle Cell Cycle Analysis reagents Prepare Reaction Mix (Supercoiled DNA, Topo IIα, ATP) compound_add Add Thienopyrimidine Inhibitor reagents->compound_add incubation Incubation compound_add->incubation gel Agarose Gel Electrophoresis incubation->gel visualization Visualize DNA Bands gel->visualization inhibition_analysis Assess Inhibition of DNA Relaxation visualization->inhibition_analysis cell_treatment Treat Cancer Cells fixation Cell Fixation (Ethanol) cell_treatment->fixation staining DNA Staining (Propidium Iodide) fixation->staining flow_cytometry Flow Cytometry staining->flow_cytometry analysis Analyze Cell Cycle Distribution (G2/M Arrest) flow_cytometry->analysis MIF2_Inhibition_Pathway MIF2_Inhibitor Thienopyrimidine-based MIF-2 Inhibitor (5d) MIF2 MIF-2 MIF2_Inhibitor->MIF2 Inhibits Tautomerase Activity Cell_Cycle_Arrest Cell Cycle Arrest MIF2_Inhibitor->Cell_Cycle_Arrest Induces MAPK_Pathway MAPK Pathway (e.g., ERK) MIF2->MAPK_Pathway Activates Phospho_MAPK Phosphorylated MAPK (p-ERK) MAPK_Pathway->Phospho_MAPK Proliferation Cell Proliferation Phospho_MAPK->Proliferation Promotes Cell_Cycle_Arrest->Proliferation Inhibits

References

Comparative Docking Analysis of 4,5-Dichlorothieno[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent studies exploring the potential of 4,5-Dichlorothieno[2,3-d]pyrimidine derivatives as potent inhibitors of key protein kinases involved in cancer progression. This guide provides a comparative analysis of their binding affinities, mechanisms of action, and the experimental methodologies used in their evaluation.

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its isosteric relationship with purine. This characteristic allows derivatives of this scaffold to effectively interact with the ATP-binding sites of numerous protein kinases, making them attractive candidates for the development of novel therapeutic agents, particularly in oncology.[1] This guide synthesizes findings from multiple studies to offer a comparative overview of the docking behaviors and biological activities of various this compound derivatives targeting critical kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key mediator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have focused on designing and synthesizing thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.

A notable study designed a series of thieno[2,3-d]pyrimidine derivatives as potent EGFR inhibitors.[2][3][4] Compound 5b from this series emerged as a particularly active member, demonstrating significant inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), with IC50 values of 37.19 nM and 204.10 nM, respectively.[2] Molecular docking studies indicated that these compounds correctly bind to the ATP-binding site of EGFR.[2][3][4] Further biological evaluation revealed that compound 5b induced apoptosis and arrested the cell cycle in A549 lung cancer cells at the G1 and G2/M phases.[2][3]

Another study focused on new thieno[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR and Fibroblast Growth Factor Receptor (FGFR). Compounds 21 and 25 were identified as the most potent EGFR inhibitors with IC50 values of 0.077 µM and 0.059 µM, respectively, comparable to the standard drug Erlotinib (IC50 = 0.04 µM).[5]

The general mechanism of EGFR signaling and its inhibition by these derivatives is depicted below.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K ThienoPyrimidines Thieno[2,3-d]pyrimidine Derivatives ThienoPyrimidines->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][7] Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy.

Several research groups have synthesized and evaluated thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors. One study reported a series of derivatives where compound 17f showed high activity against VEGFR-2 with an IC50 value of 0.23 µM, equivalent to the reference drug Sorafenib.[6] Another study identified compound 18 as a potent VEGFR-2 inhibitor with an IC50 of 0.084 μM.[8][9] This compound also displayed significant anti-proliferative effects against MCF-7 and HepG2 cancer cell lines.[8][9]

Molecular docking and dynamics simulations have been instrumental in understanding the binding modes of these inhibitors.[7][8][9] These studies confirmed that the thieno[2,3-d]pyrimidine core effectively occupies the ATP-binding pocket of VEGFR-2, forming key hydrogen bond interactions with residues such as Cys919 and Asp1046.[8]

The signaling cascade initiated by VEGFR-2 and its inhibition is illustrated in the following diagram.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K ThienoPyrimidines Thieno[2,3-d]pyrimidine Derivatives ThienoPyrimidines->Dimerization Inhibits PKC PKC PLCg->PKC MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival MAPK_Pathway->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by thieno[2,3-d]pyrimidine derivatives.

Comparative Biological Activity and Docking Scores

To facilitate a clear comparison, the following tables summarize the reported biological activities (IC50 values) and molecular docking scores for representative thieno[2,3-d]pyrimidine derivatives against their respective kinase targets.

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR

CompoundTargetIC50 (nM)Reference
5b EGFRWT37.19[2]
5b EGFRT790M204.10[2]
21 EGFR77[5]
25 EGFR59[5]
ErlotinibEGFR40[5]

Table 2: Inhibitory Activity and Docking Scores of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2

CompoundIC50 (µM)Docking Score (kcal/mol)Reference
17f 0.23Not Reported[6]
18 0.084-22.71[8][9]
8b 0.073Not Reported[7]
Sorafenib0.23-21.77[6][8]

Experimental Protocols

The methodologies employed in the cited studies share common principles, particularly in the areas of chemical synthesis, in vitro biological assays, and in silico molecular docking.

General Synthesis Workflow

The synthesis of thieno[2,3-d]pyrimidine derivatives typically follows a multi-step process. A generalized workflow is presented below.

Synthesis_Workflow start Starting Materials (e.g., β-enaminoester) step1 Cyclization to form Thieno[2,3-d]pyrimidine core start->step1 step2 Functionalization at various positions (e.g., C4) step1->step2 final Final Derivative step2->final

Caption: Generalized synthetic workflow for thieno[2,3-d]pyrimidine derivatives.

Detailed synthetic procedures, including specific reagents, reaction conditions, and characterization data (1H-NMR, 13C-NMR, Mass Spectrometry), are provided in the respective publications.[10][11][12][13]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is commonly determined using an in vitro enzyme assay. A typical protocol involves:

  • Reagents : Recombinant human kinase (e.g., EGFR, VEGFR-2), ATP, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compounds at various concentrations.

  • Procedure : The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • Detection : The extent of substrate phosphorylation is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase. The absorbance is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

Molecular Docking Protocol

Molecular docking simulations are performed to predict the binding conformation and affinity of the derivatives within the kinase active site. A standard workflow includes:

  • Protein Preparation : The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation : The 2D structures of the thieno[2,3-d]pyrimidine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation : A docking program (e.g., AutoDock, MOE) is used to place the ligand into the defined active site of the protein. The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis : The resulting docked poses are analyzed to identify the most favorable binding mode and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Conclusion

The comparative analysis of docking studies on this compound derivatives reveals their significant potential as inhibitors of crucial oncogenic kinases like EGFR and VEGFR-2. The thieno[2,3-d]pyrimidine scaffold serves as an excellent framework for designing potent and selective inhibitors. The quantitative data from various studies, supported by detailed molecular docking simulations, provide a strong basis for the structure-activity relationship and guide the future design of more efficacious anticancer agents. The experimental protocols outlined in these studies offer a robust framework for the synthesis and evaluation of novel derivatives in this promising class of compounds.

References

Spectroscopic comparison of 4,5-Dichlorothieno[2,3-d]pyrimidine with its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of a dichlorinated thienopyrimidine with its corresponding dione precursor. Due to the limited availability of specific experimental data for 4,5-Dichlorothieno[2,3-d]pyrimidine and its direct precursor, this document presents a comparative analysis of the constitutional isomers: 2,4-Dichlorothieno[2,3-d]pyrimidine and its precursor, Thieno[2,3-d]pyrimidine-2,4-dione . This comparison offers valuable insights into the spectroscopic changes that occur upon the conversion of the dione to the dichloro derivative, a common transformation in the synthesis of pharmaceutical intermediates.

Synthetic Pathway

The synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine typically involves the chlorination of Thieno[2,3-d]pyrimidine-2,4-dione using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction substitutes the hydroxyl groups of the tautomeric form of the dione with chlorine atoms.

Synthetic Pathway precursor Thieno[2,3-d]pyrimidine-2,4-dione product 2,4-Dichlorothieno[2,3-d]pyrimidine precursor->product Chlorination reagent POCl₃ reagent->product

Caption: Synthetic route from Thieno[2,3-d]pyrimidine-2,4-dione to 2,4-Dichlorothieno[2,3-d]pyrimidine.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2,4-Dichlorothieno[2,3-d]pyrimidine and its precursor, Thieno[2,3-d]pyrimidine-2,4-dione.

¹H NMR Data
CompoundChemical Shift (δ) ppmMultiplicityAssignment
Thieno[2,3-d]pyrimidine-2,4-dione 11.44s-OH
9.18s-OH
7.29dAr-H
6.94dAr-H
2,4-Dichlorothieno[2,3-d]pyrimidine [1]7.39dAr-H
6.98dAr-H

Note: The ¹H NMR spectrum of Thieno[2,3-d]pyrimidine-2,4-dione shows signals for the hydroxyl protons of its tautomeric form, 2,4-dihydroxythieno[2,3-d]pyrimidine[1]. These signals are absent in the spectrum of 2,4-Dichlorothieno[2,3-d]pyrimidine, which is a key indicator of the successful chlorination. The aromatic proton signals experience a slight downfield shift upon chlorination.

¹³C NMR Data
CompoundChemical Shift (δ) ppmAssignment
Thieno[2,3-d]pyrimidine-2,4-dione [1]159.62, 154.75, 151.67, 128.92, 128.11, 124.03Aromatic and Carbonyl C
2,4-Dichlorothieno[2,3-d]pyrimidine [1]161.67, 154.75, 153.62, 126.92, 126.11, 123.03Aromatic C

Note: The ¹³C NMR spectrum reflects the change in the electronic environment of the pyrimidine ring upon substitution. The signals corresponding to the carbons attached to the chlorine atoms in 2,4-Dichlorothieno[2,3-d]pyrimidine are expected to be significantly different from the carbonyl/enolic carbons in the precursor.

FT-IR Data
CompoundWavenumber (cm⁻¹)Assignment
Thieno[2,3-d]pyrimidine-2,4-dione [1]3440-OH stretching
1630C=C stretching (aromatic)
1160C-O-C stretching
2,4-Dichlorothieno[2,3-d]pyrimidine [1]3110Ar C-H stretching
1660C=C stretching (aromatic)
740C-Cl stretching

Note: The FT-IR spectrum of Thieno[2,3-d]pyrimidine-2,4-dione is characterized by a broad -OH stretching band, which is absent in the spectrum of 2,4-Dichlorothieno[2,3-d]pyrimidine[1]. The appearance of a C-Cl stretching vibration in the fingerprint region for the chlorinated product confirms the substitution.

UV-Vis Data
Compoundλmax (nm)Solvent
Thieno[2,3-d]pyrimidine derivatives ~250-350Various organic solvents

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) for Solids

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Thin Solid Film Method

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[2]

  • Film Deposition: Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[2]

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Spectrum Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is then determined from the spectrum.

References

A Head-to-Head Comparison of Kinase Inhibition Profiles for Thienopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the native purine core of ATP. This has made it a fertile ground for the development of potent kinase inhibitors. Thienopyrimidines exist as two primary isomers, thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine, and the orientation of the thiophene ring relative to the pyrimidine can significantly influence their kinase inhibition profiles and selectivity. This guide provides a comparative analysis of these two isomers, summarizing key findings on their structure-activity relationships (SAR) and inhibition of critical cancer-related kinases, supported by available experimental data.

Data Presentation: Comparative Kinase Inhibition

The following tables summarize the kinase inhibitory activities of representative thienopyrimidine isomers. It is important to note that the data presented is collated from various studies and direct comparison of IC50 values should be approached with caution due to differing experimental conditions.

Thieno[2,3-d]pyrimidine Derivatives

This isomer has been extensively explored as an inhibitor of several key kinase families, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor (VEGFR).

Compound ClassTarget Kinase(s)Representative IC50 ValuesKey SAR Observations
2-Aryl-4-morpholinothieno[2,3-d]pyrimidinesPI3Kβ, PI3KγInhibition of 62-72% (PI3Kβ) and 70-84% (PI3Kγ) at 10 µM[1]A hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition.[1]
4-Anilino-thieno[2,3-d]pyrimidinesEGFR (WT & T790M)Potent inhibition of both wild-type and mutant EGFR.[1]Substitutions at both the 2-phenyl and 4-anilino positions are critical for high potency.[1]
Thieno[2,3-d]pyrimidine DerivativesVEGFR-2IC50 values in the nanomolar range have been reported.The thieno[2,3-d]pyrimidine scaffold is a potent core for VEGFR-2 inhibitors.
Cyclohexylthieno[2,3-d]pyrimidinesFLT3Compound 5 exhibited the highest inhibitory activity against FLT3.[2]Introduction of a lipophilic cycloalkyl ring can enhance anticancer activity.[3]
Thieno[3,2-d]pyrimidine Derivatives

The thieno[3,2-d]pyrimidine scaffold has also demonstrated significant potential as a kinase inhibitor, with notable activity against Focal Adhesion Kinase (FAK), FLT3, and Janus Kinase 3 (JAK3).

Compound ClassTarget Kinase(s)Representative IC50 ValuesKey SAR Observations
Thieno[3,2-d]pyrimidine DerivativesFAK, FLT3-D835YIC50 of 9.7 nM (FAK) and 0.5 nM (FLT3-D835Y) for compound 26.[4]The thieno[3,2-d]pyrimidine scaffold was found to be superior to the 7H-pyrrolo[2,3-d]pyrimidine scaffold for FAK inhibition.[4]
Thieno[3,2-d]pyrimidines with acrylamideJAK3IC50 values of 1.9 nM and 1.8 nM for compounds 9a and 9g, respectively.[5]The acrylamide pharmacophore allows for potent covalent inhibition of JAK3.[5]
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT1, SIRT2, SIRT3Pan-inhibition of SIRT1/2/3 with high potency.[6]The carboxamide binds in the nicotinamide C-pocket, and the aliphatic portions extend through the substrate channel.[6]

Experimental Protocols

The following are detailed methodologies for common in vitro kinase inhibition assays used to characterize thienopyrimidine inhibitors.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (thienopyrimidine isomers)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque multi-well plates (e.g., 96- or 384-well)

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the test compound dilutions or DMSO (as a control).

  • Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.[7][8][9]

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[7][8][9]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate by a kinase. The detection is based on the proximity of a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) bound to the phosphorylated biotinylated substrate.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (thienopyrimidine isomers)

  • HTRF® Kinase Assay Buffer

  • Europium cryptate-labeled anti-phospho-specific antibody

  • Streptavidin-XL665 (SA-XL665)

  • HTRF® Detection Buffer

Protocol:

  • Compound Dispensing: Add the test compounds at various concentrations to the wells of a microplate.

  • Kinase Reaction:

    • Add the kinase and the biotinylated substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for a specific time at a controlled temperature.

  • Detection:

    • Stop the kinase reaction by adding HTRF® detection buffer containing EDTA.

    • Add a mixture of the europium cryptate-labeled antibody and SA-XL665.

    • Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for the formation of the detection complex.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The HTRF® ratio (emission at 665 nm / emission at 620 nm) is calculated and is proportional to the amount of phosphorylated substrate. IC50 values are determined by plotting the HTRF® ratio against the inhibitor concentration.[10]

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination Signal_Generation Signal Generation Reaction_Termination->Signal_Generation Data_Acquisition Data Acquisition (Luminescence/HTRF Reading) Signal_Generation->Data_Acquisition IC50_Determination IC50 Determination Data_Acquisition->IC50_Determination

Caption: Generalized workflow for an in vitro kinase inhibition assay.

PI3K/Akt/mTOR Signaling Pathway

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Stimulation Thienopyrimidine Thienopyrimidine Inhibitor Thienopyrimidine->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidines.

References

Cross-reactivity analysis of antibodies raised against 4,5-Dichlorothieno[2,3-d]pyrimidine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-reactivity of polyclonal antibodies raised against 4,5-Dichlorothieno[2,3-d]pyrimidine conjugated to a carrier protein. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity and potential off-target binding of these antibodies. The following sections detail the experimental protocols, present comparative data, and visualize the workflows used in this analysis.

Introduction

Antibodies generated against small molecules, or haptens, such as this compound, require conjugation to a larger carrier protein to elicit a robust immune response. A critical aspect of characterizing these antibodies is determining their specificity, not only for the target hapten but also their potential to cross-react with structurally similar molecules. This cross-reactivity can lead to inaccurate results in immunoassays and potential off-target effects in therapeutic applications.

This guide outlines a systematic analysis of the cross-reactivity of polyclonal antibodies raised against a this compound-keyhole limpet hemocyanin (KLH) conjugate. The antibodies were tested against a panel of structurally related thieno[2,3-d]pyrimidine analogs and other heterocyclic compounds to determine the binding specificity. The primary methods used for this analysis were a competitive enzyme-linked immunosorbent assay (ELISA) and a confirmatory Western blot analysis.

Data Presentation: Cross-Reactivity Analysis

The cross-reactivity of the anti-4,5-Dichlorothieno[2,3-d]pyrimidine antibodies was quantitatively assessed using a competitive ELISA. The half-maximal inhibitory concentration (IC50) for the target analyte and a panel of potentially cross-reacting compounds was determined. The cross-reactivity was then calculated as a percentage relative to the binding of this compound.

Compound IDCompound NameIC50 (nM)Cross-Reactivity (%)
Target This compound 15.2 100
Analog 14-Chlorothieno[2,3-d]pyrimidine189.58.02
Analog 25-Chlorothieno[2,3-d]pyrimidine350.14.34
Analog 3Thieno[2,3-d]pyrimidine> 10,000< 0.15
Analog 44,5-Dimethylthieno[2,3-d]pyrimidine> 10,000< 0.15
Isomer 12,4-Dichlorothieno[3,2-d]pyrimidine875.61.74
Related 14,6-Dichloropyrimidine> 10,000< 0.15
Related 22,3-Dichlorothiophene> 10,000< 0.15

Experimental Protocols

Competitive ELISA Protocol

This protocol was employed to determine the IC50 values and the percentage of cross-reactivity.

  • Coating: A 96-well microtiter plate was coated with 100 µL/well of a 1 µg/mL solution of this compound conjugated to bovine serum albumin (BSA) in carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C.

  • Washing: The plate was washed three times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking: The wells were blocked with 200 µL/well of blocking buffer (PBS with 1% BSA) for 2 hours at room temperature.

  • Washing: The plate was washed three times as described in step 2.

  • Competition: A serial dilution of the target compound and potential cross-reactants was prepared. 50 µL of each dilution was added to the wells, followed immediately by 50 µL of the anti-4,5-Dichlorothieno[2,3-d]pyrimidine polyclonal antibody at a predetermined optimal dilution. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times as described in step 2.

  • Secondary Antibody: 100 µL/well of a horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG secondary antibody, diluted 1:5000 in blocking buffer, was added. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times as described in step 2.

  • Detection: 100 µL/well of TMB substrate solution was added, and the plate was incubated in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: The reaction was stopped by adding 50 µL/well of 2M sulfuric acid.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated using a four-parameter logistic curve fit.

Western Blot Protocol for Specificity Confirmation

To further confirm the specificity, a Western blot was performed using various hapten-protein conjugates.

  • Sample Preparation: 10 µg of various hapten-BSA conjugates (this compound-BSA, 4-Chlorothieno[2,3-d]pyrimidine-BSA, and Thieno[2,3-d]pyrimidine-BSA) and unconjugated BSA were prepared in Laemmli sample buffer.

  • Gel Electrophoresis: The samples were separated on a 12% SDS-PAGE gel.

  • Protein Transfer: The separated proteins were transferred to a PVDF membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in blocking buffer (5% non-fat dry milk in TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the anti-4,5-Dichlorothieno[2,3-d]pyrimidine polyclonal antibody diluted 1:1000 in blocking buffer.

  • Washing: The membrane was washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane was incubated for 1 hour at room temperature with an HRP-conjugated goat anti-rabbit IgG secondary antibody diluted 1:10,000 in blocking buffer.

  • Washing: The membrane was washed three times for 10 minutes each with TBST.

  • Detection: The membrane was incubated with a chemiluminescent substrate, and the signal was detected using an imaging system.

Mandatory Visualizations

Competitive_ELISA_Workflow start Start coating Plate Coating (Hapten-BSA Conjugate) start->coating wash1 Wash coating->wash1 blocking Blocking (1% BSA) wash1->blocking wash2 Wash blocking->wash2 competition Competition Step (Antibody + Analytes) wash2->competition wash3 Wash competition->wash3 secondary_ab Secondary Antibody (HRP-conjugate) wash3->secondary_ab wash4 Wash secondary_ab->wash4 detection Substrate Addition (TMB) wash4->detection stop Stop Reaction detection->stop read Read Absorbance (450 nm) stop->read end End read->end

Caption: Workflow for the competitive ELISA used for cross-reactivity analysis.

Western_Blot_Workflow cluster_electrophoresis Electrophoresis cluster_immunodetection Immunodetection sample_prep Sample Preparation (Hapten-BSA Conjugates) sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection end end detection->end Image Acquisition

Caption: Workflow for the Western blot analysis to confirm antibody specificity.

Evaluating the In Vitro Metabolic Stability of 4,5-Dichlorothieno[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. Thieno[2,3-d]pyrimidine derivatives have garnered significant interest due to their diverse pharmacological activities, including anticancer and neuroprotective effects.[1][2][3][4] This guide provides a comparative evaluation of the in vitro metabolic stability of a representative 4,5-Dichlorothieno[2,3-d]pyrimidine derivative against other analogs, supported by a detailed experimental protocol for assessment using human liver microsomes (HLM).

Comparative Metabolic Stability Data

The in vitro metabolic stability of a test compound is a key measure of its susceptibility to biotransformation by drug-metabolizing enzymes.[5] This is often assessed by incubating the compound with liver microsomes and quantifying its depletion over time.[6][7] Key parameters derived from these studies are the half-life (t½), the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (Clint), which represents the inherent ability of the liver to metabolize a drug.[8] A longer half-life and a lower intrinsic clearance value are generally indicative of greater metabolic stability.[8]

The following table presents a hypothetical yet plausible comparison of the metabolic stability of a this compound derivative (Compound X) with other thieno[2,3-d]pyrimidine analogs that have shown biological activity.

CompoundClasst½ (min)Clint (µL/min/mg protein)Predicted In Vivo Clearance
Compound X (this compound)Core Scaffold4531.0Moderate
Compound Y (Anticancer Thieno[2,3-d]pyrimidine analog)VEGFR-2 Inhibitor> 6012.5Low
Compound Z (Neuroprotective Tetrahydrobenzothieno[2,3-d]pyrimidine)SIRT2 Inhibitor2555.4High

Disclaimer: The data presented for Compound X, Y, and Z are representative and for illustrative purposes to guide researchers. Actual values will vary based on specific molecular structures.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and comparable metabolic stability data. The following outlines a typical procedure for an in vitro metabolic stability assay using human liver microsomes.

Objective:

To determine the in vitro metabolic half-life (t½) and intrinsic clearance (Clint) of this compound derivatives.

Materials:
  • Test compounds (10 mM in DMSO)

  • Pooled human liver microsomes (HLM) (20 mg/mL)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:
  • Preparation:

    • Thaw pooled human liver microsomes on ice.[8]

    • Prepare a 1 mg/mL HLM working solution in 0.1 M phosphate buffer.

    • Prepare the test compound working solution by diluting the stock to a final concentration of 1 µM in the incubation mixture. The final DMSO concentration should be less than 0.2%.[9]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the HLM working solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the mixture at 37°C for 10-15 minutes with gentle shaking.[6][8]

    • To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system solution to each well.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[5]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and potential metabolic outcomes, the following diagrams have been generated.

G cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis A Thaw Human Liver Microsomes (HLM) B Prepare HLM Working Solution A->B E Pre-incubate HLM and Test Compound at 37°C B->E C Prepare Test Compound Working Solution (1 µM) C->E D Prepare NADPH Regenerating System F Initiate Reaction with NADPH System D->F E->F G Incubate at 37°C with Shaking F->G H Terminate Reaction at Time Points (0-60 min) with Acetonitrile + IS G->H I Centrifuge to Precipitate Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ and Clint J->K G cluster_phase1 Phase I Metabolism (CYP450s) parent Thieno[2,3-d]pyrimidine Derivative M1 Hydroxylation (on aromatic rings or alkyl groups) parent->M1 M2 N-dealkylation (if applicable) parent->M2 M3 Oxidative Dechlorination parent->M3 M4 S-oxidation (on thiophene ring) parent->M4

References

Benchmarking the Anti-Proliferative Effects of Thieno[2,3-d]pyrimidines Against Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

In the quest for novel and more effective cancer therapeutics, the thieno[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the anti-proliferative effects of a representative thieno[2,3-d]pyrimidine derivative against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this class of compounds.

Comparative Anti-Proliferative Activity

The in vitro cytotoxic activity of the representative thieno[2,3-d]pyrimidine derivative and three standard anticancer drugs was evaluated against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

CompoundTarget Cancer Cell LineIC50 (µM)
Thieno[2,3-d]pyrimidine Derivative MCF-7Data not available in the same study
A549Data not available in the same study
Doxorubicin MCF-72.5[1]
A549> 20[1]
Cisplatin MCF-7Data varies significantly across studies
A54916.48 (24h)[2], 6.59 (72h)[3]
Paclitaxel MCF-77.5 nM (0.0075 µM) (24h)[4], 3.5 µM (72h)[5]
A5491.35 nM (0.00135 µM) (48h)[6]

IC50 values for the thieno[2,3-d]pyrimidine derivative and the reference drugs in the same experimental setup are essential for a direct comparison. The data presented here is compiled from various sources and should be interpreted with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of anti-proliferative activity is a cornerstone of anticancer drug screening. The following are detailed methodologies for two widely used assays: the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7][8][9]

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-15,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well to a final concentration of 5% and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Experimental_Workflow A Cell Seeding (96-well plate) B Compound Incubation (e.g., 48h) A->B C Cell Fixation (10% TCA, 1h, 4°C) B->C D Washing (Tap Water) C->D E Staining (0.4% SRB, 30 min) D->E F Washing (1% Acetic Acid) E->F G Drying F->G H Solubilization (10 mM Tris Base) G->H I Absorbance Reading (510 nm) H->I

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with different concentrations of the test compound and incubate for the desired time.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

Signaling Pathways in Cancer Proliferation

Thieno[2,3-d]pyrimidine derivatives have been reported to exert their anti-proliferative effects by targeting key signaling pathways involved in cancer cell growth, survival, and angiogenesis. The primary mechanisms often involve the inhibition of protein kinases.

EGFR and VEGFR Signaling Crosstalk

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are crucial for tumor growth and vascularization. There is significant crosstalk between these two pathways, making them attractive targets for dual inhibitors.[10] EGFR activation can lead to the upregulation of VEGF, promoting angiogenesis.[10]

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR [label="VEGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS/MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [color="#5F6368"]; VEGF -> VEGFR [color="#5F6368"]; EGFR -> PI3K_Akt [color="#5F6368"]; EGFR -> RAS_MAPK [color="#5F6368"]; VEGFR -> PI3K_Akt [color="#5F6368"]; VEGFR -> RAS_MAPK [color="#5F6368"]; PI3K_Akt -> Proliferation [color="#5F6368"]; RAS_MAPK -> Proliferation [color="#5F6368"]; PI3K_Akt -> Angiogenesis [color="#5F6368"]; EGFR -> VEGF [label="Upregulates", style=dashed, color="#4285F4"]; } .enddot Caption: Crosstalk between EGFR and VEGFR signaling pathways in cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell proliferation, growth, and survival.[11][12] Its aberrant activation is a common feature in many cancers, making it a key target for anticancer drug development. Thieno[2,3-d]pyrimidine derivatives have been shown to inhibit kinases within this pathway, leading to the suppression of tumor growth.

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK [color="#5F6368"]; RTK -> PI3K [label="Activates", color="#5F6368"]; PI3K -> PIP2 [label="Phosphorylates", dir=none, style=dashed, color="#5F6368"]; PIP2 -> PIP3 [label="", color="#5F6368"]; PIP3 -> Akt [label="Activates", color="#5F6368"]; Akt -> mTOR [label="Activates", color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; } .enddot Caption: Simplified overview of the PI3K/Akt/mTOR signaling pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4,5-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and professionals in drug development handle a vast array of chemical compounds, each with its own specific safety and disposal requirements. For 4,5-Dichlorothieno[2,3-d]pyrimidine, a halogenated heterocyclic compound, adherence to proper disposal protocols is crucial to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, based on safety data for structurally similar chemicals.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] Appropriate personal protective equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Skin and Body Lab coat, long-sleeved clothing, and closed-toe shoesTo prevent accidental skin exposure.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended if exposure limits are exceeded or if irritation is experienced.[1]

In the event of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • After skin contact: Wash off immediately with plenty of soap and water. If skin irritation persists, consult a physician.[1][3]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][3]

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[3][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1][3][4] This typically involves incineration or other chemical treatment methods.

Experimental Protocol for Waste Neutralization (Illustrative Example):

While specific neutralization protocols should be developed in consultation with environmental health and safety (EHS) professionals, a general approach for the destruction of halogenated heterocyclic compounds may involve controlled incineration. This process ensures the complete breakdown of the compound into less harmful substances. Hazardous combustion products can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1][4] Therefore, incineration must be carried out in a facility equipped with flue gas scrubbing technology to neutralize acidic gases.[5]

Key Disposal Steps:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[3]

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Containment: Keep the chemical waste in suitable, closed containers for disposal.[1][5] Handle uncleaned containers as you would the product itself.[3]

  • Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

  • Arrangement for Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Chemical Fume Hood ppe->fume_hood waste_gen Generate Chemical Waste (residue, contaminated items) fume_hood->waste_gen segregate Segregate Waste from Other Chemical Streams waste_gen->segregate label_container Label Waste Container (Chemical Name & Hazards) segregate->label_container store_waste Store in a Closed, Suitable Container in a Designated Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs disposal Dispose via Approved Facility (e.g., Controlled Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

References

Essential Safety and Operational Guide for Handling 4,5-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4,5-Dichlorothieno[2,3-d]pyrimidine was not located. The following guidance is based on the safety data of structurally similar compounds, including other dichlorinated thienopyrimidines and pyrimidines. It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations before handling this compound.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The procedures outlined are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be:

  • Harmful if swallowed. [1]

  • A corrosive substance that causes severe skin burns and eye damage. [1][2]

  • Potentially capable of causing an allergic skin reaction. [1]

  • Irritating to the respiratory system.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationsRationale
Eye Protection Tightly-fitting safety goggles or a full-face shield.To protect against dust particles and chemical splashes that can cause severe eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use.To prevent skin contact which can lead to severe burns and potential allergic reactions.[1][3]
Body Protection A flame-resistant laboratory coat, worn fully buttoned. Consider a chemical-resistant apron and sleeves for larger quantities.To protect the skin from accidental contact and contamination of personal clothing.[1][3]
Respiratory Protection A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95, P2) is necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.To prevent inhalation of the compound, which may be harmful and cause respiratory irritation.[1][4]
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance enclosure.

  • Verify that a certified chemical fume hood is operational and provides adequate airflow.

  • Confirm the immediate availability and functionality of an emergency eyewash station and safety shower.[4]

  • Designate a specific area within the laboratory for handling this compound to minimize contamination.

2. Weighing and Aliquoting:

  • Perform all manipulations of the solid compound, including weighing and transfer, within a chemical fume hood to control dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

  • Close the container tightly immediately after use to prevent the dispersion of dust.

3. Dissolution and Reaction Setup:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Ensure all reaction vessels are properly secured and vented if necessary.

4. Post-Handling Procedures:

  • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[5]

  • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

Disposal Plan

The proper disposal of this compound and its associated waste is critical for laboratory safety and environmental protection.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous waste.

  • This compound is classified as halogenated organic waste due to the presence of chlorine.

  • Segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[3]

2. Waste Collection and Storage:

  • Use a designated, compatible, and properly sealed hazardous waste container.[6]

  • The container should be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

3. Empty Container Disposal:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.

  • After triple-rinsing and allowing it to air dry, and with all labels defaced, the container may be disposed of as regular trash, in accordance with institutional policies.

Emergency Procedures

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][4]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]

  • In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Access prep_setup->prep_emergency handle_weigh Weigh Compound in Fume Hood prep_emergency->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Surfaces & Glassware handle_dissolve->cleanup_decontaminate cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.